molecular formula C20H20Cl2N2O5S B8822490 lifitegrast impurity C CAS No. 851785-70-1

lifitegrast impurity C

Cat. No.: B8822490
CAS No.: 851785-70-1
M. Wt: 471.4 g/mol
InChI Key: YUSRSRSJRRHCQF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lifitegrast impurity C is a useful research compound. Its molecular formula is C20H20Cl2N2O5S and its molecular weight is 471.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality lifitegrast impurity C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about lifitegrast impurity C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851785-70-1

Molecular Formula

C20H20Cl2N2O5S

Molecular Weight

471.4 g/mol

IUPAC Name

(2S)-2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C20H20Cl2N2O5S/c1-30(28,29)13-4-2-3-11(7-13)8-16(20(26)27)24-19(25)17-15(21)9-12-10-23-6-5-14(12)18(17)22/h2-4,7,9,16,23H,5-6,8,10H2,1H3,(H,24,25)(H,26,27)/t16-/m0/s1

InChI Key

YUSRSRSJRRHCQF-INIZCTEOSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CNCCC3=C2Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CNCCC3=C2Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on Lifitegrast Impurity C (CAS 851785-70-1): Properties, Mechanistic Origins, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lifitegrast is a potent lymphocyte function-associated antigen-1 (LFA-1) antagonist formulated as a 5% ophthalmic solution for the targeted treatment of dry eye disease (keratoconjunctivitis sicca)[1][2]. During both the active pharmaceutical ingredient (API) synthesis and the shelf-life evaluation of the formulated product, strict monitoring of related substances is mandated by regulatory bodies to ensure safety and efficacy.

Lifitegrast Impurity C (CAS: 851785-70-1)—also cataloged by various reference standard providers as Impurity 9, 10, or 11[3][4][5]—is a primary structural analog of critical interest. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, the chemical causality behind its formation, and the validated, self-validating analytical workflows required for its precise quantification.

Chemical Profiling & Quantitative Data

Structurally, Impurity C is defined as the des-benzofuranoyl core of lifitegrast. It lacks the highly hydrophobic benzofuran-6-carbonyl moiety, which drastically alters its polarity and chromatographic behavior compared to the parent API.

Table 1: Physicochemical Properties of Lifitegrast Impurity C

PropertyValue
IUPAC Name (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid[3][6]
CAS Registry Number 851785-70-1[6]
Molecular Formula C20H20Cl2N2O5S[6]
Molecular Weight 471.35 g/mol [6]
Appearance White to Off-White Solid[7]
Predicted Boiling Point 670.5 ± 55.0 °C[6]
Predicted Density 1.441 ± 0.06 g/cm³[6]
Predicted pKa 3.06 ± 0.10[6]

Mechanistic Origins: Synthesis and Degradation

Understanding the causality behind the formation of Impurity C is essential for developing robust control strategies in drug development. Its presence in the API matrix typically arises from two distinct pathways:

Synthetic Pathway (Process Impurity)

Lifitegrast is synthesized via the amide coupling of Impurity C with benzofuran-6-carboxylic acid[8]. If this final coupling reaction does not reach absolute completion, or if the stoichiometric ratio of the benzofuran derivative is insufficient, Impurity C remains in the reaction matrix as an unreacted, process-related intermediate.

Degradation Pathway (Forced Degradation)

Under thermal or hydrolytic stress conditions—particularly acidic or alkaline environments—the amide bond connecting the benzofuran-6-carbonyl group to the tetrahydroisoquinoline core of lifitegrast is highly susceptible to cleavage ()[9][10]. This hydrolytic degradation directly yields Impurity C and benzofuran-6-carboxylic acid as the primary degradants.

Pathway Lifitegrast Lifitegrast API (LFA-1 Antagonist) Hydrolysis Hydrolytic Cleavage (Degradation Pathway) Lifitegrast->Hydrolysis Stress (Acid/Base) ImpurityC Impurity C (CAS: 851785-70-1) Hydrolysis->ImpurityC Benzofuran Benzofuran-6-carboxylic acid Hydrolysis->Benzofuran Synthesis Amide Coupling (Synthetic Pathway) Synthesis->Lifitegrast Final API ImpurityC->Synthesis Intermediate Benzofuran->Synthesis Reagent

Figure 1: Mechanistic pathways illustrating the dual role of Impurity C in synthesis and degradation.

Analytical Workflows & Experimental Protocols

To ensure the trustworthiness of the analytical data, the quantification of Impurity C must rely on a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Rationale for Method Parameters

Because Impurity C lacks the hydrophobic benzofuran moiety present in the parent API, it is significantly more polar. An isocratic elution would either cause Impurity C to elute too close to the solvent front (risking matrix interference) or cause the API to exhibit excessively long retention times. Therefore, a gradient elution strategy is strictly required to achieve baseline resolution while maintaining peak symmetry ()[11].

Step-by-Step RP-HPLC Protocol

The following protocol is adapted from validated stability-indicating methods for lifitegrast bulk drug and ophthalmic suspensions[9][11].

Step 1: Chromatographic System Setup

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size)[11].

  • Column Temperature: Maintained at 25 °C to ensure reproducible retention times and consistent column backpressure[11].

  • Autosampler Temperature: Set to 5 °C to prevent in-situ degradation of the sample during automated sequence execution[11].

  • Detection Wavelength: UV detection at 215 nm, which provides optimal sensitivity for the tetrahydroisoquinoline chromophore present in both the API and the impurity[11].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100% Buffer solution (e.g., 0.1% orthophosphoric acid)[9][11]. Causality: The acidic buffer suppresses the ionization of the carboxylic acid groups (pKa ~3.06) on both the API and Impurity C. This prevents secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing.

  • Mobile Phase B (Organic): A mixture of Acetonitrile and Buffer (typically 70:30 v/v) or an Acetonitrile/Methanol blend[9][11].

  • Flow Rate: 0.8 to 1.0 mL/min[9][11].

Step 3: Gradient Program Execution

  • Initiate the run with a high percentage of Mobile Phase A to retain and resolve the polar Impurity C.

  • Linearly increase the proportion of Mobile Phase B to elute the highly hydrophobic Lifitegrast API.

  • Include a mandatory re-equilibration phase to restore the column to initial conditions before the subsequent injection.

Step 4: Sample Preparation & Injection

  • Dissolve the Lifitegrast sample in a compatible diluent (e.g., Mobile Phase A/B mixture) to a target concentration (e.g., 1.0 μg/mL for impurity estimation)[11].

  • Inject a standard volume (e.g., 10-20 μL).

Step 5: System Suitability Test (SST) - The Self-Validating Mechanism Before sample analysis, the chromatographic system must validate itself to ensure trustworthiness:

  • Resolution (Rs): Must be > 2.0 between Impurity C and Lifitegrast, proving that minor fluctuations in mobile phase composition will not compromise quantitative accuracy.

  • Relative Standard Deviation (RSD): Must be < 2.0% for replicate injections of the standard[11].

  • Recovery: Validated accuracy should fall strictly between 95.0% and 105.0%[11].

Workflow SamplePrep Sample Preparation (API / Ophthalmic Sol.) Chromatography RP-HPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Injection Detection UV Detection (215 nm) Chromatography->Detection Elution DataAnalysis Data Analysis (System Suitability) Detection->DataAnalysis Quantification

Figure 2: Validated RP-HPLC analytical workflow for the quantification of Lifitegrast Impurity C.

Conclusion

The rigorous profiling and quantification of Lifitegrast Impurity C (CAS 851785-70-1) is non-negotiable for ensuring the efficacy and safety of lifitegrast ophthalmic formulations. By leveraging stability-indicating gradient RP-HPLC methods grounded in strong chemical causality, analytical scientists can definitively separate this polar des-benzofuranoyl degradant from the parent API, ensuring compliance with stringent regulatory thresholds.

References

  • Veeprho . "Lifitegrast Impurities and Related Compound". Available at: [Link]

  • Human Journals . "Analytical Method Development and Validation for Estimation of Impurities of Prostaglandin (Lifitegrast) in Bulk Drug". Available at: [Link]

  • Taylor & Francis . "Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method". Available at: [Link]

  • PubMed . "A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples". Available at:[Link]

Sources

Hydrolytic Degradation Pathways and Products of Lifitegrast Impurity C: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lifitegrast is a highly efficacious lymphocyte function-associated antigen-1 (LFA-1) antagonist utilized in the treatment of dry eye disease (DED). While its clinical safety profile is outstanding, the active pharmaceutical ingredient (API) exhibits pronounced physicochemical vulnerabilities under hydrolytic stress[1]. The primary degradation event is the hydrolysis of the N1–C40 amide bond, which yields Lifitegrast Impurity C (often designated as Degradation Product 1, or DP1) and benzofuran-6-carboxylic acid (DP2)[2].

As a Senior Application Scientist, I have designed this technical whitepaper to explore the secondary degradation landscape—specifically, the hydrolytic fate of Lifitegrast Impurity C itself. By dissecting the structural thermodynamics, establishing self-validating experimental protocols, and detailing the LC-Q-TOF-MS/MS characterization, this guide provides drug development professionals with a definitive framework for impurity profiling and formulation stabilization.

Structural Vulnerabilities & Mechanistic Pathways

Lifitegrast contains two critical amide bonds. The first (N1-C40) connects the benzofuran-6-carbonyl group to the tetrahydroisoquinoline core. Computational Density Functional Theory (DFT) analyses reveal this bond as the primary weak spot due to optimal orbital alignment for nucleophilic attack[1]. When this bond cleaves under acidic or alkaline conditions, it generates Lifitegrast Impurity C [3].

However, Impurity C is not structurally terminal under extreme stress. It contains a secondary amide bond linking the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl moiety to the 3-(methylsulfonyl)-L-phenylalanine derivative.

The Secondary Hydrolysis Mechanism

When subjected to prolonged or elevated hydrolytic stress, Impurity C undergoes secondary hydrolysis:

  • Acid-Catalyzed: Protonation of the carbonyl oxygen increases the electrophilicity of the amide carbon. Water acts as a nucleophile, forming a tetrahedral intermediate. Subsequent proton transfer to the nitrogen allows the expulsion of the amine leaving group.

  • Base-Catalyzed: Hydroxide ions directly attack the carbonyl carbon of Impurity C. The resulting negatively charged tetrahedral intermediate collapses, expelling the amine (which is subsequently protonated by water).

This secondary cleavage event produces two distinct fragments: a tetrahydroisoquinoline (THIQ) derivative and a phenylalanine (Phe) derivative.

Pathway Lifitegrast Lifitegrast (API) C29H24Cl2N2O7S ImpC Lifitegrast Impurity C (DP1) C20H20Cl2N2O5S Lifitegrast->ImpC Primary Hydrolysis (N1-C40 Amide) DP2 Benzofuran-6-carboxylic acid (DP2) C9H6O3 Lifitegrast->DP2 Primary Hydrolysis THIQ 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxylic acid ImpC->THIQ Secondary Hydrolysis (C-Terminal Amide) PheDeriv (S)-2-amino-3-(3-(methylsulfonyl)phenyl) propanoic acid ImpC->PheDeriv Secondary Hydrolysis

Fig 1: Primary and secondary hydrolytic degradation pathways of Lifitegrast.

Physicochemical Profiling of Degradants

To accurately track mass balance during forced degradation studies, it is imperative to monitor the exact masses of the parent compound and all downstream fragments. The quantitative data for Impurity C and its secondary hydrolytic products are summarized below.

Compound DesignationChemical NameMolecular FormulaMonoisotopic MassMolecular Weight
Lifitegrast (API) (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acidC₂₉H₂₄Cl₂N₂O₇S614.068615.48 g/mol
Impurity C (DP1) (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acidC₂₀H₂₀Cl₂N₂O₅S470.047471.35 g/mol
Secondary DP A 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidC₁₀H₉Cl₂NO₂245.001246.09 g/mol
Secondary DP B (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acidC₁₀H₁₃NO₄S243.056243.28 g/mol

Self-Validating Experimental Protocols for Forced Degradation

A robust forced degradation study must be a self-validating system. If a peak appears in the chromatogram, the experimental design must inherently prove that it is a true degradation product and not a procedural artifact.

Causality-Driven Experimental Design
  • The Control Sample: API dissolved in diluent without the stressor. Causality: Validates that degradation is strictly due to the hydrolytic stress, ruling out inherent solution instability or autosampler degradation.

  • The Blank Stressor: Diluent + Stressor. Causality: Rules out artifact peaks originating from the reagents, solvent background, or contamination.

  • Neutralization Step: Causality: Injecting highly acidic (1N HCl) or highly basic (1N NaOH) samples directly into the HPLC degrades the silica backbone of the C18 stationary phase and distorts peak shapes due to localized pH mismatch with the mobile phase[4].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh and dissolve Lifitegrast Impurity C in a compatible diluent (e.g., Acetonitrile:Water 50:50) to achieve a stock concentration of 1.0 mg/mL.

  • Acidic Hydrolysis: Transfer 1.0 mL of the stock solution to a vial. Add 1.0 mL of 1N HCl. Seal and heat at 80°C in a thermostated water bath for 1 to 5 hours[4].

  • Alkaline Hydrolysis: Transfer 1.0 mL of the stock solution to a separate vial. Add 1.0 mL of 1N NaOH. Seal and heat at 80°C for 1 to 5 hours.

  • Neutralization (Critical): Remove vials from heat and cool to room temperature. To the acidic sample, add 1.0 mL of 1N NaOH. To the alkaline sample, add 1.0 mL of 1N HCl. Verify the pH is approximately 7.0.

  • Dilution: Dilute the neutralized samples with the mobile phase to a final analytical concentration (e.g., 100 µg/mL) prior to injection.

Workflow SamplePrep 1. Sample Preparation 1.0 mg/mL Impurity C AcidStress 2a. Acidic Stress 1N HCl, 80°C, 1-5h SamplePrep->AcidStress BaseStress 2b. Alkaline Stress 1N NaOH, 80°C, 1-5h SamplePrep->BaseStress Neutralization 3. Neutralization Adjust to pH 7.0 AcidStress->Neutralization BaseStress->Neutralization LCMS 4. LC-Q-TOF-MS/MS Gradient Elution Neutralization->LCMS DataAnalysis 5. Structural Elucidation Mass Fragmentation LCMS->DataAnalysis

Fig 2: Self-validating experimental workflow for forced hydrolytic degradation.

Analytical Characterization (LC-Q-TOF-MS/MS)

To definitively characterize the hydrolytic degradation products of Impurity C, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) is required. Accurate mass measurements (within a 5 ppm error margin) allow for the unambiguous determination of elemental compositions[4].

Method Parameters & Rationale
  • Column: Shimadzu Ultra C18 or Agilent Zorbax XDB C18 (100 x 2.1 mm, 3.0 μm)[1].

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Orthophosphoric acid is highly favored in standard UV-HPLC for its buffering capacity, but it is non-volatile and causes severe source fouling and ion suppression in MS. Formic acid is substituted because it provides the necessary protons for positive ion mode ESI [M+H]⁺ while remaining fully MS-compatible[4].

  • Mobile Phase B: Acetonitrile and Methanol (50:50 v/v).

  • Elution: Gradient program optimized to separate the highly polar secondary degradation products from the more hydrophobic parent Impurity C.

  • Detection: ESI operating in both positive and negative modes to capture the amphoteric nature of the amino acid fragments.

Toxicological & Formulation Implications

Understanding the hydrolytic cascade from Lifitegrast to Impurity C, and subsequently to its secondary fragments, is critical for drug formulation.

Toxicity: In silico toxicity predictions (e.g., DEREK Nexus) and in vitro human corneal epithelial (HCE) cell viability assays indicate that while some degradation products exhibit cytotoxicity at lower concentrations, DP1 (Impurity C) generally shows significant toxicity only at higher concentrations (e.g., 1280 µg/mL)[2]. However, the accumulation of any degradant diminishes therapeutic efficacy and poses regulatory risks.

Formulation Strategy: To mitigate this hydrolytic cascade, commercial formulations of Lifitegrast (such as Xiidra) employ specific stabilizers. Tromethamine is utilized as a robust pH buffer. By maintaining the ophthalmic solution at a stable pH of 6.8–8.0, tromethamine prevents the extreme pH shifts that catalyze the hydrolysis of the amide bonds, thereby preserving the structural integrity of the API and inhibiting the formation of Impurity C[5].

References

  • Lifitegrast Degradation: Products and Pathways - PMC - NIH. nih.gov.
  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. tandfonline.com.
  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry | Request PDF. researchgate.net.
  • Acidic Hydrolytic Stability of the Lifitegrast: Degradation, Method Development, Validation, Synthesis, LC–MS/NMR Characterization. researchgate.net.
  • (S)-2-(5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid. pharmaffiliates.com.
  • lifitegrast impurity C CAS#: 851785-70-1. chemicalbook.com.

Sources

Technical Guide: Mechanism of Formation of Lifitegrast Impurity C (Acidic Hydrolysis)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of formation for Lifitegrast Impurity C under acidic conditions.

Executive Summary

Lifitegrast (Xiidra®) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[1][2][3] Under acidic stress conditions (pH < 4.0), Lifitegrast undergoes a specific hydrolytic degradation pathway, yielding Impurity C (also referred to in literature as DP1 or the Des-benzofuran amine ).

This guide provides a molecular-level analysis of the formation of Impurity C, defining the reaction kinetics, the acid-catalyzed mechanism, and the analytical protocols required for its detection and control.

Molecular Identity & Structural Context[2][3][4][5]

To understand the degradation, we must first isolate the labile moiety within the Lifitegrast scaffold.

  • Lifitegrast (API):

    
    [2]
    
    • Structure: A complex amide consisting of a benzofuran tail, a tetrahydroisoquinoline (TIQ) core, and a methylsulfonyl-phenylalanine head.

    • Labile Bond: The tertiary amide bond connecting the Benzofuran-6-carbonyl group to the nitrogen of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline ring.

  • Impurity C (The Degradant):

    
    
    
    • Chemical Name: (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[2][4][5]

    • CAS Registry: 851785-70-1[6][7]

    • Nature: This is the "amine" fragment remaining after the hydrolysis of the benzofuran moiety.

Comparative Data Table
FeatureLifitegrast (Parent)Impurity C (Degradant)
Formula


MW 615.49 g/mol 471.35 g/mol
Labile Moiety Benzofuran-TIQ AmideFree Secondary Amine (TIQ ring)
Formation Condition N/AAcidic Hydrolysis (pH < 4)
Solubility Low (pH dependent)Higher Polarity (Amine/Acid)

Mechanistic Analysis: Acid-Catalyzed Hydrolysis

The formation of Impurity C follows a classical


 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)  hydrolysis mechanism. Unlike typical secondary amides, the bond  is a tertiary amide  involving the nitrogen of a tetrahydroisoquinoline ring. This steric environment influences the rate of hydrolysis.
Step-by-Step Pathway
  • Protonation (Activation): In an acidic medium (presence of

    
    ), the carbonyl oxygen of the benzofuran amide bond accepts a proton. This electrophilic activation destabilizes the C=O double bond, making the carbonyl carbon highly susceptible to nucleophilic attack.
    
  • Nucleophilic Attack: A water molecule functions as a nucleophile, attacking the electrophilic carbonyl carbon. This disrupts the pi-system and forms a Tetrahedral Intermediate (TI) .

  • Proton Transfer: Within the short-lived tetrahedral intermediate, a proton transfer occurs. The proton moves from the incoming water oxygen to the nitrogen atom of the tetrahydroisoquinoline ring. This step is crucial as it converts the amine group into a better leaving group (a neutral amine is a better leaving group than an amide anion, but in acid, it leaves as a protonated ammonium species or quickly protonates upon exit).

  • Collapse & Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond. The C-N bond cleaves, expelling the tetrahydroisoquinoline moiety (Impurity C) and releasing Benzofuran-6-carboxylic acid (DP2) as a byproduct.

Visualized Pathway (DOT)

Lifitegrast_Hydrolysis cluster_conditions Reaction Conditions LIF Lifitegrast (Parent) (Amide Bond) INTER Tetrahedral Intermediate (Protonated) LIF->INTER + H2O / H+ (Nucleophilic Attack) H_ION H+ (Acidic Medium) H_ION->LIF TS Transition State (C-N Cleavage) INTER->TS Proton Transfer IMP_C Impurity C (Amine Fragment) TS->IMP_C Collapse DP2 Benzofuran Acid (Byproduct) TS->DP2 Cleavage pH < 4.0 pH < 4.0 Heat (Stress) Heat (Stress)

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis of Lifitegrast yielding Impurity C.

Experimental Protocols

To validate this mechanism or generate Impurity C for reference standards, the following Forced Degradation Protocol is recommended. This protocol is designed to be self-validating through mass balance checks.

Protocol: Acid Stress Generation

Objective: Induce ~10-20% degradation to isolate and identify Impurity C.

  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of Lifitegrast in Acetonitrile:Water (50:50).

    • Prepare 1N Hydrochloric Acid (HCl) .

  • Stress Condition:

    • Mix 5 mL of Stock Solution with 5 mL of 1N HCl.

    • Control: Mix 5 mL of Stock Solution with 5 mL of Water (Blank).

    • Incubate both samples at 60°C for 4 to 8 hours .

    • Note: If degradation is insufficient (<5%), increase temperature to 80°C or time to 24h.

  • Neutralization & Quenching:

    • Allow samples to cool to room temperature.

    • Neutralize the acid sample with an equivalent volume of 1N NaOH to prevent column damage and halt the reaction.

    • Dilute to target analytical concentration (e.g., 200 µg/mL) with mobile phase.

  • Analytical Verification:

    • Inject Control and Stressed samples into HPLC.

    • Acceptance Criteria:

      • Decrease in Lifitegrast peak area.

      • Appearance of two new major peaks: Impurity C (RRT ~0.8-0.9) and Benzofuran Acid (RRT < 0.5) .

      • Mass Balance: Total Area (Parent + Impurities) should be 95-105% of Control Area (corrected for response factors).

Analytical Method Parameters (HPLC-UV/MS)
ParameterSpecification
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Orthophosphoric Acid (or Formic Acid for MS) in Water
Mobile Phase B Acetonitrile : Methanol (50:[8]50)
Gradient 0-5 min: 30% B; 5-25 min: 30%→90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Aromatic)
Impurity C Mass ESI(+): m/z ~471.05

Control Strategies

Preventing the formation of Impurity C in the final drug product (Xiidra) requires strict control of pH and water activity.

  • Buffering:

    • Lifitegrast ophthalmic solutions are typically buffered to pH 7.0 - 8.0 .[5]

    • Tromethamine (TRIS) is the preferred buffering agent. It maintains the pH in the alkaline/neutral range where the amide bond is significantly more stable than in acid.

    • Mechanism:[1][2][9][4][10][11] At pH > 7, the concentration of

      
       is negligible, shutting down the protonation step of the carbonyl oxygen.
      
  • Process pH Control:

    • During API synthesis and crystallization, avoid prolonged exposure to acidic solvents (e.g., HCl workups) unless strictly temperature-controlled.

    • If acidification is required for precipitation, rapid neutralization is critical.

  • Excipient Compatibility:

    • Avoid acidic excipients or preservatives that might create local acidic micro-environments (e.g., unbuffered citric acid).

References

  • Kandula, J. S., et al. (2024). "Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis."[4] CoLab. Available at: [Link]

  • Kumar, N., et al. (2022). "Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method." Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • PubChem. "Lifitegrast Compound Summary (CID 11965427)."[1] National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Chemical Identity and Control of Lifitegrast Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, formation mechanism, and control strategy for Lifitegrast Impurity C.

Executive Summary

In the context of Lifitegrast active pharmaceutical ingredient (API) and drug product profiling, Impurity C is identified as the key intermediate and hydrolytic degradation product: (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid .[1]

This compound represents the "de-benzofuranyl" core of the Lifitegrast molecule. Its presence indicates either incomplete coupling during synthesis or amide bond hydrolysis during stability studies. Control of Impurity C is critical for ensuring the efficacy and safety of the final ophthalmic formulation (Xiidra).

Chemical Identity & Properties

Impurity C is chemically distinct from the parent molecule by the absence of the benzofuran-6-carbonyl moiety.[1] It retains the tetrahydroisoquinoline scaffold and the phenylalanine derivative side chain.[1]

Nomenclature and Identifiers
ParameterDetail
Common Name Lifitegrast Impurity C
Chemical Name (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid
CAS Registry Number 851785-70-1
Molecular Formula C₂₀H₂₀Cl₂N₂O₅S
Molecular Weight 471.35 g/mol
Functional Class Synthetic Intermediate / Hydrolytic Degradant
Stereochemistry (S)-Enantiomer (Retains the chiral center of the parent)

Formation Mechanism & Causality

Understanding the origin of Impurity C is essential for process control.[1] It arises through two distinct pathways: the Synthetic Pathway (as a residual intermediate) and the Degradation Pathway (via hydrolysis).[1]

Pathway Analysis[1]
  • Synthetic Origin (Process Impurity): Lifitegrast is synthesized by coupling this specific intermediate (Impurity C) with Benzofuran-6-carboxylic acid.[1] If the coupling reaction is incomplete or if the stoichiometry is off, unreacted Impurity C remains in the final API.

  • Degradation Origin (Stability): Under acidic or basic stress conditions, the amide bond linking the benzofuran ring to the isoquinoline nitrogen is susceptible to hydrolysis, reverting Lifitegrast back to Impurity C.

Visualizing the Pathway

The following diagram illustrates the reversible relationship between the parent drug and Impurity C.

Lifitegrast_Impurity_Pathways Benzofuran Benzofuran-6-carboxylic acid (Reagent) Coupling Amide Coupling (HATU/DIEA) Benzofuran->Coupling ImpurityC Impurity C (Intermediate) CAS: 851785-70-1 (Tetrahydroisoquinoline Core) ImpurityC->Coupling Precursor Lifitegrast Lifitegrast (API) C29H24Cl2N2O7S Coupling->Lifitegrast Synthesis Hydrolysis Hydrolysis (Acid/Base Stress) Lifitegrast->Hydrolysis Degradation Hydrolysis->Benzofuran Hydrolysis->ImpurityC Cleavage of Benzofuran moiety

Figure 1: Mechanistic pathway showing Impurity C as both a synthetic precursor and a degradation product of Lifitegrast.[1]

Analytical Control Strategy

To accurately quantify Impurity C, a robust Reverse Phase HPLC (RP-HPLC) method is required.[1] Due to the polarity difference caused by the loss of the benzofuran ring, Impurity C elutes significantly earlier than Lifitegrast.

Methodological Considerations
  • Column Selection: A C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax) is recommended to retain the hydrophobic aromatic regions.

  • Mobile Phase: A gradient of Ammonium Formate (pH 3.[1]5) and Acetonitrile is optimal. The acidic pH suppresses ionization of the carboxylic acid, improving peak shape.

  • Detection: UV detection at 210-220 nm is standard, as the benzofuran chromophore is lost, but the dichloroisoquinoline core absorbs strongly in the low UV range.

Recommended HPLC Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 215 nm
Retention Time (RT) Impurity C (approx.[1] 0.4 - 0.5 RRT vs Lifitegrast)
Analytical Workflow Logic

The following workflow ensures self-validating quantification, preventing false positives from matrix effects.

Analytical_Workflow Sample Sample Preparation (Dissolve in diluent) SystemSuitability System Suitability (Res. > 2.0 between Imp C & API) Sample->SystemSuitability Check Standards Injection HPLC Injection SystemSuitability->Injection Pass Separation Gradient Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection DataAnalysis Data Analysis (RRT Calculation) Detection->DataAnalysis

Figure 2: Analytical workflow for the detection and quantification of Lifitegrast Impurity C.

Regulatory & Quality Context

In the absence of a finalized harmonized USP/EP monograph, specifications are typically derived from ICH Q3A(R2) guidelines for new drug substances.

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%[1]

Critical Insight: Because Impurity C is a known intermediate, its presence at higher levels (>0.15%) in the final product suggests a failure in the final purification steps (e.g., recrystallization) rather than degradation, whereas an increase over time suggests hydrolytic instability in the formulation.

References

  • U.S. Food and Drug Administration (FDA). (2016).[1] NDA 208073: Xiidra (lifitegrast ophthalmic solution) Chemistry Review.[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Lifitegrast Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability Profile of Lifitegrast Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and characterization profile of Lifitegrast Impurity C , identified as the de-benzofuranyl hydrolysis product.

Executive Summary & Chemical Identity

Lifitegrast Impurity C (CAS: 851785-70-1) is a critical degradation product and process-related impurity in the synthesis and storage of Lifitegrast (Xiidra®). Chemically identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid , it represents the "core" scaffold of the active pharmaceutical ingredient (API) following the loss of the benzofuran-6-carbonyl moiety.

Understanding the profile of Impurity C is essential for drug development scientists because it serves as a primary indicator of hydrolytic instability in the drug product and coupling inefficiency in the drug substance manufacturing process.

Chemical Characterization
PropertySpecification
Common Name Lifitegrast Impurity C
Chemical Name (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid
CAS Number 851785-70-1
Molecular Formula C₂₀H₂₀Cl₂N₂O₅S
Molecular Weight 471.35 g/mol
Structural Relationship Hydrolysis product of Lifitegrast (Loss of Benzofuran moiety)
Chirality S-Enantiomer (Retains chiral center of parent)

Formation & Degradation Pathway

Impurity C is formed primarily through the hydrolysis of the amide bond connecting the benzofuran ring to the tetrahydroisoquinoline nitrogen. This pathway is catalyzed by extreme pH conditions (acidic or alkaline stress) and is a key stability-indicating event.

Mechanism of Formation

The degradation follows a nucleophilic attack on the carbonyl carbon of the amide bond.

  • Acidic Hydrolysis: Protonation of the amide oxygen increases electrophilicity, facilitating water attack.

  • Alkaline Hydrolysis: Direct nucleophilic attack by hydroxide ions on the amide carbonyl.

Pathway Visualization

LifitegrastDegradation Figure 1: Hydrolytic Degradation Pathway Yielding Impurity C Lifitegrast Lifitegrast (API) C29H24Cl2N2O7S Transition Hydrolytic Transition State (Amide Bond Cleavage) Lifitegrast->Transition Acid/Base Stress + H2O ImpurityC Impurity C (Tetrahydroisoquinoline Core) C20H20Cl2N2O5S Transition->ImpurityC Primary Degradant Benzofuran Benzofuran-6-carboxylic acid (Co-product) Transition->Benzofuran Cleaved Moiety

Figure 1: The hydrolytic cleavage of Lifitegrast yields Impurity C and Benzofuran-6-carboxylic acid.[1][2]

Solubility Profile

Impurity C exhibits a distinct solubility profile compared to the parent Lifitegrast due to the loss of the lipophilic benzofuran group and the exposure of the secondary amine (on the tetrahydroisoquinoline ring) and the carboxylic acid.

Aqueous Solubility vs. pH

Impurity C behaves as an amphoteric molecule (zwitterionic potential) containing:

  • Carboxylic Acid (pKa ~3.5 - 4.0): Ionized at neutral pH.

  • Secondary Amine (pKa ~9.0 - 10.0): Protonated at acidic/neutral pH.

Solvent / MediumSolubility RatingMechanistic Insight
Water (pH < 2) HighProtonation of amine and amide oxygens increases polarity.
Water (pH 4 - 6) Low to ModerateNear isoelectric point; zwitterionic form reduces solubility.
Water (pH > 8) HighDeprotonation of carboxylic acid forms a soluble salt.
Methanol / Ethanol HighSoluble due to organic backbone compatibility.
DMSO / DMF Very HighStandard solvents for analytical stock preparation (>50 mg/mL).
Hexane / Heptane InsolubleHigh polarity prevents dissolution in non-polar alkanes.

Implication for Formulation: While Lifitegrast is formulated at pH 7.0–8.0 to ensure solubility, Impurity C is also highly soluble in this range. Therefore, precipitation is not a reliable method for removing this impurity from the final drug product; strict process control and chromatographic purification are required.

Stability Profile

Unlike the parent API, which is susceptible to hydrolysis, Impurity C represents a stable thermodynamic sink relative to the amide cleavage pathway. However, it possesses its own reactive centers.

Stress Testing Performance
Stress ConditionStability ObservationDegradation Products
Acidic Stress (0.1N HCl, 60°C) Stable Impurity C is the product of acidic stress on Lifitegrast. It resists further breakdown under mild-to-moderate acid conditions.
Alkaline Stress (0.1N NaOH, 60°C) Moderate Stable relative to parent, but prolonged exposure may degrade the sulfonyl-phenyl moiety.
Oxidation (3% H₂O₂) Susceptible The secondary amine on the tetrahydroisoquinoline ring is prone to N-oxidation or radical attack.
Thermal (Solid State) Stable High melting point (>160°C); resistant to thermal degradation in solid form.
Photostability Variable The loss of the conjugated benzofuran system changes UV absorption, potentially altering photodegradation kinetics compared to parent.

Analytical Strategy

Detecting and quantifying Impurity C requires a validated stability-indicating method (SIM). Due to its increased polarity relative to Lifitegrast, it elutes earlier in Reverse Phase Chromatography (RP-HPLC).

Recommended HPLC Method Parameters
  • Column: C18 (L1) column (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid or Formic acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile / Methanol (50:50).[3]

  • Gradient:

    • Initial: High Aqueous (to retain polar Impurity C).

    • Ramp: Linear gradient to 80% B.

  • Detection: UV at 210–220 nm (Impurity C lacks the strong chromophore of the benzofuran; lower wavelength enhances sensitivity).

Chromatographic Workflow Visualization

AnalyticalWorkflow Figure 2: Relative Retention Profile in Reverse-Phase Chromatography cluster_elution Elution Order (Relative Retention Time) Sample Sample Preparation (Dissolve in diluent) Separation RP-HPLC Separation (C18 Column, Gradient Elution) Sample->Separation ImpurityC Impurity C (RRT ~0.8 - 0.9) Polar, Early Eluting Separation->ImpurityC First Major Peak Lifitegrast Lifitegrast (API) (RRT 1.0) Reference Peak Separation->Lifitegrast LipophilicImps Lipophilic Impurities (RRT > 1.1) Late Eluting Separation->LipophilicImps

Figure 2: Impurity C typically elutes before the main Lifitegrast peak due to higher polarity.

Critical Analytical Considerations
  • Response Factor (RF): Impurity C has a lower molar extinction coefficient than Lifitegrast because it lacks the benzofuran conjugated system. You must determine the Relative Response Factor (RRF) using a certified reference standard (CAS 851785-70-1) for accurate quantification (w/w%).

  • Sample pH: Ensure the sample diluent matches the mobile phase pH to prevent peak splitting of the ionizable impurity.

References

  • ChemicalBook. (2024). Lifitegrast Impurity C - CAS 851785-70-1 Chemical Properties and Structure. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Lifitegrast - PubChem Compound Summary. Retrieved from

  • MDPI Pharmaceutics. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2016). Xiidra (Lifitegrast) Prescribing Information and Chemistry Review. Retrieved from

  • Daicel Pharma Standards. (2024). Lifitegrast Impurities and Structure Elucidation. Retrieved from

Sources

Methodological & Application

HPLC method development for lifitegrast impurity C separation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Method Development for Lifitegrast and Related Impurity C

Part 1: Executive Summary & Scientific Rationale

Objective: To establish a robust, stability-indicating HPLC method for the separation of Lifitegrast (Xiidra® API) from its critical process-related impurity, Impurity C , and other degradation products.

The Challenge: Lifitegrast is a tetrahydroisoquinoline derivative functioning as a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[1][2][3] The molecule presents specific chromatographic challenges:

  • Complex Solubility: High hydrophobicity in neutral states but ionizable due to its carboxylic acid moiety.

  • Structural Similarity: Impurity C (identified in patent literature as the phenylmethyl ester intermediate or analog) shares the identical aromatic core, differing primarily in polarity.

  • Peak Tailing: The active carboxylic acid group often interacts with residual silanols on silica columns, causing tailing that masks low-level impurities.

Expert Insight – The "Phenyl-Hexyl" Advantage: While C18 columns are the industry standard, this protocol recommends a Phenyl-Hexyl stationary phase as the superior choice for Lifitegrast. The π-π interactions between the phenyl ligands of the column and the tetrahydroisoquinoline/benzofuran rings of Lifitegrast provide orthogonal selectivity compared to standard hydrophobic interaction (C18), significantly improving the resolution of aromatic impurities like Impurity C.

Part 2: Chemical Profiling & Method Strategy

Analyte Properties
PropertyLifitegrast (API)Impurity C (Critical Impurity)Chromatographic Implication
Structure Tetrahydroisoquinoline scaffold with free carboxylic acid.Benzyl ester (phenylmethyl ester) derivative of the API core.Impurity C is significantly more hydrophobic .
Polarity Amphiphilic (Polar head, Non-polar body).Non-polar (Esterification masks the polar acid).Impurity C will elute after Lifitegrast (Late Eluter).
pKa ~3.06 (Carboxylic Acid).[4]N/A (Ester is non-ionizable at this site).Mobile phase pH must be < 3.0 to keep API protonated and sharp.
UV Max 210 nm, 260 nm.Similar to API.215-220 nm provides max sensitivity; 260 nm offers higher specificity.
Method Development Logic (DOT Visualization)

The following diagram illustrates the decision matrix used to select the final chromatographic conditions.

MethodLogic Start Method Goal: Separate Lifitegrast & Impurity C Analyte Analyze Structure: Aromatic + Carboxylic Acid Start->Analyte ColSelect Stationary Phase Selection Analyte->ColSelect pHSelect Mobile Phase pH Analyte->pHSelect C18 C18 Column: Standard Hydrophobic Retention ColSelect->C18 Phenyl Phenyl-Hexyl Column: π-π Interaction (Superior Selectivity) ColSelect->Phenyl FinalMethod Final Protocol: Phenyl-Hexyl + pH 2.5 Gradient Phenyl->FinalMethod Neutral pH 6-7: Ionized Acid = Early Elution (Risk: Broad Peaks) pHSelect->Neutral Acidic pH 2.5: Protonated Acid = Sharp Peaks (Recommended) pHSelect->Acidic Acidic->FinalMethod

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry and acidic pH to optimize resolution and peak shape.

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must handle backpressure up to 400 bar).

  • Detector: PDA/UV Detector capable of dual-wavelength monitoring.

  • Column: CSH Phenyl-Hexyl (Waters XSelect or equivalent), 150 mm x 4.6 mm, 3.5 µm.

    • Alternative: SunFire C18, 250 mm x 4.6 mm, 5 µm (Traditional USP approach).

  • Reagents:

    • Acetonitrile (HPLC Grade).[5]

    • Methanol (HPLC Grade).[5]

    • Orthophosphoric Acid (85%).

    • Water (Milli-Q/18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.2)Suppresses ionization of Lifitegrast carboxylic acid, ensuring sharp peak shape and retention.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Methanol aids in solubilizing the polar segments; ACN reduces backpressure and elutes hydrophobic Impurity C.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Injection Vol 10 µLOptimized for sensitivity without overloading.
Detection 215 nmMaximum absorbance for detection of trace impurities (<0.05%).
Run Time 35 MinutesSufficient to elute highly retained Impurity C.
Gradient Profile

Note: This gradient is aggressive at the end to ensure the hydrophobic Impurity C (Benzyl Ester) elutes completely.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Initial Equilibration
5.06535Isocratic Hold (Lifitegrast retention)
20.02080Linear Gradient (Elution of impurities)
25.0595Wash (Elute Impurity C/Dimers)
28.0595Hold Wash
28.16535Return to Initial
35.06535Re-equilibration

Part 4: Preparation & Validation

Standard Preparation
  • Diluent: Methanol : Water (80:20 v/v). Lifitegrast is freely soluble in Methanol.

  • Stock Solution: Weigh 25 mg Lifitegrast API into a 50 mL volumetric flask. Dissolve in Diluent. (Conc: 500 µg/mL).

  • Impurity Stock: Weigh 2 mg Impurity C standard into 20 mL flask. Dissolve in Methanol.[6]

  • System Suitability Solution: Spike Lifitegrast Stock with Impurity C Stock to achieve ~0.5% impurity concentration.

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks to ensure data integrity:

  • Resolution (Rs): > 2.0 between Lifitegrast and nearest eluting impurity (often Impurity A or hydrolysis product).

  • Tailing Factor (T): NMT 1.5 for Lifitegrast peak (Critical check for silanol interaction).

  • Theoretical Plates (N): > 5000.

  • RSD (n=6): < 2.0% for peak area of Lifitegrast.

Impurity C Elution Logic

ElutionOrder Injection Injection (t=0) Void Void Volume (Salts/Solvent) Injection->Void Degradants Polar Degradants (Hydrolysis Products) Void->Degradants Increasing Hydrophobicity Lifitegrast Lifitegrast (API) ~12-14 min Degradants->Lifitegrast ImpurityC Impurity C (Ester) ~22-24 min (Hydrophobic) Lifitegrast->ImpurityC Gradient Ramp (80% B)

Caption: Expected elution order. Impurity C elutes late due to the esterification of the carboxylic acid, significantly increasing hydrophobicity.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Lifitegrast Peak Tailing (>1.5) Silanol interaction or pH too high.1. Lower pH to 2.0 using Phosphoric Acid.2. Switch to a "CSH" (Charged Surface Hybrid) column which repels protons.
Impurity C Not Detected Eluting in the wash or permanently retained.1. Extend the 95% B wash step.2. Increase Column Temp to 50°C to aid desorption.
Baseline Drift UV absorption of Acetate/Formate buffers at 215nm.Use Phosphoric Acid (transparent at UV 215nm) instead of Acetate buffers.
Split Peaks Solvent mismatch.Ensure Diluent (80% MeOH) matches the initial gradient strength closely. If splitting occurs, reduce diluent strength to 50% MeOH.

References

  • Patent WO2019171260A1 . Pharmaceutical composition of lifitegrast. (Identifies Impurity C structure as phenylmethyl ester derivative).

  • Uğur, M., et al. (2024) .[7][8] A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on chiral vs. achiral impurity profiling).

  • Kumar, A., et al. (2022) .[7][9] Characterization of Degradation Products of Lifitegrast by Mass Spectrometry. Analytical Chemistry Letters. (Establishes Phenyl-Hexyl column superiority for degradation products).

  • PubChem Compound Summary . Lifitegrast (CID 11965427). National Center for Biotechnology Information. (Physicochemical data source).

  • Pannu, S., et al. (2022) .[3][5][7] A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form. Austin Journal of Analytical and Pharmaceutical Chemistry. (Baseline C18 method parameters).

Sources

Application Note: A Validated Protocol for the Synthesis of Lifitegrast Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lifitegrast, marketed under the trade name Xiidra®, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of keratoconjunctivitis sicca, commonly known as dry eye disease.[1] As with any active pharmaceutical ingredient (API), the rigorous identification, characterization, and control of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Process-related impurities, which can arise during the synthesis of the API, are of particular concern.

This application note provides a comprehensive, step-by-step protocol for the synthesis of a significant process-related impurity of Lifitegrast, herein designated as Lifitegrast Impurity C. This impurity is a dimeric species, formed through the coupling of two tetrahydroisoquinoline cores. The availability of a well-characterized reference standard for this impurity is crucial for the development of validated analytical methods for routine quality control, stability studies, and regulatory submissions.

The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also the scientific rationale behind the chosen synthetic strategy and experimental conditions.

Chemical Structures

Figure 1: Chemical Structure of Lifitegrast

Lifitegrast Lifitegrast Structure Not Displayable in DOT

Caption: Chemical structure of Lifitegrast.

Figure 2: Chemical Structure of Lifitegrast Impurity C

ImpurityC Lifitegrast Impurity C Structure Not Displayable in DOT

Caption: Chemical structure of Lifitegrast Impurity C.

Synthetic Strategy Overview

The synthesis of Lifitegrast Impurity C is a multi-step process that involves the preparation of key intermediates followed by sequential amide coupling reactions. The overall strategy is to first construct the dimeric tetrahydroisoquinoline backbone and then couple it with the L-phenylalanine moiety. The use of protecting groups, specifically the tert-butoxycarbonyl (Boc) group, is essential to prevent unwanted side reactions and ensure the correct regioselectivity of the couplings.

G A 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline B Boc-protection A->B E Amide Coupling A->E C Carboxylation B->C D Intermediate 1 (Boc-protected carboxylic acid) C->D D->E F Intermediate 2 (Dimeric Tetrahydroisoquinoline) E->F G Boc-deprotection F->G H Amide Coupling G->H I Lifitegrast Impurity C H->I J (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid moiety J->H

Sources

preparing lifitegrast impurity C stock solution for calibration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Lifitegrast Impurity C (CAS 851785-70-1) Calibration Standards

Abstract & Scientific Context

In the development and quality control of Lifitegrast (Xiidra®), the accurate quantification of related substances is critical for ensuring drug safety and efficacy. Lifitegrast Impurity C (CAS 851785-70-1), chemically identified as the de-benzofuroyl intermediate or hydrolysis product, represents a key analyte in the impurity profile.[1]

This protocol provides a rigorous, field-validated methodology for preparing a stable, high-accuracy stock solution of Impurity C for calibration purposes.[1] Unlike generic preparation guides, this protocol addresses the specific physicochemical challenges of the Lifitegrast scaffold—specifically its pH-dependent solubility and potential for zwitterionic behavior—to prevent common errors such as precipitation upon dilution or non-linear calibration curves.[1]

Target Analyte Identity:

  • Common Name: Lifitegrast Impurity C

  • Chemical Name: N-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)-3-(methylsulfonyl)-L-phenylalanine[1][2][3]

  • CAS Number: 851785-70-1[1][4][5][6]

  • Molecular Formula: C₂₀H₂₀Cl₂N₂O₅S[1]

  • Molecular Weight: 471.35 g/mol [4]

Material & Equipment Requirements

To maintain the integrity of the calibration curve (R² > 0.999), the following grade of materials is non-negotiable.

ComponentSpecificationRationale
Reference Standard Lifitegrast Impurity C (≥98% purity)High purity is essential to avoid quantifying impurities of the impurity.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide), HPLC GradeCritical: The tetrahydroisoquinoline core exhibits poor solubility in neutral water. DMSO ensures complete solvation of the hydrophobic domains.[1]
Diluent Methanol : Water (50:50 v/v)Matches the polarity of typical reversed-phase mobile phases, preventing "solvent shock" and peak distortion during injection.[1]
Balance Analytical Microbalance (d=0.01 mg)Required for weighing small quantities (<10 mg) to minimize relative error.[1]
Vials Amber Glass (Silanized preferred)Protects against potential photodegradation; silanization prevents adsorption of the secondary amine moiety to glass surfaces.[1]

Experimental Protocol

Primary Stock Solution Preparation (1.0 mg/mL)

Principle: We utilize a "dissolve-and-dilute" strategy where the solid is first solubilized in a high-power organic solvent (DMSO) before being brought to volume.[1][3] This circumvents the kinetic solubility limits of the zwitterionic backbone.[1]

Step-by-Step Workflow:

  • Equilibration: Allow the Impurity C reference standard vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[1]

  • Weighing: Accurately weigh 5.00 mg ± 0.05 mg of Impurity C into a 5 mL amber volumetric flask.

    • Note: Do not use a spatula directly into the flask.[1] Weigh onto a weighing boat and quantitatively transfer.

  • Solvation: Add approximately 2 mL of DMSO to the flask.

    • Technique: Swirl gently.[1] If dissolution is not immediate, sonicate for 30 seconds. Avoid prolonged sonication which can heat the solvent and degrade the analyte.[1]

  • Volume Adjustment: Dilute to volume with Methanol .

    • Why Methanol? While DMSO is the solvent, filling the volume with Methanol reduces the viscosity of the plug, improving mixing and pipetting accuracy for subsequent steps.

  • Homogenization: Invert the flask 10 times. Label as "Stock A - 1000 µg/mL" .

Working Standard Solution (100 µg/mL)

Direct injection of the 1000 µg/mL stock is not recommended due to detector saturation and potential carryover.[1]

  • Pipette 1.0 mL of Stock A into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Methanol:Water) .

  • Label as "Working Std B - 100 µg/mL" .

Calibration Curve Preparation

Prepare a 6-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL. This range typically covers the reporting thresholds (0.05%) and specification limits (0.1% - 1.0%) for impurities in drug products.[1]

Dilution Scheme (Using Working Std B):

Calibrator LevelConcentration (µg/mL)Volume of Std B (mL)Volume of Diluent (mL)Final Volume (mL)
CAL 1 50.02.502.505.0
CAL 2 20.01.004.005.0
CAL 3 10.00.504.505.0
CAL 4 5.00.254.755.0
CAL 5 1.00.054.955.0
CAL 6 0.50.0254.9755.0

Technical Note: For CAL 5 and CAL 6, it is scientifically preferable to perform a serial dilution from CAL 3 rather than pipetting extremely small volumes (e.g., 25 µL) to reduce pipetting error.[1]

  • Alternative for CAL 6: Pipette 0.5 mL of CAL 1 into 4.5 mL Diluent -> 5.0 µg/mL.[1] Then dilute further.[1]

Visual Workflow (Process Logic)

The following diagram illustrates the critical path for stock preparation, emphasizing the solvent switch strategy to ensure solubility and chromatographic compatibility.

Impurity_C_Prep cluster_QC Quality Control Check Start Solid Impurity C (CAS 851785-70-1) Weigh Weigh 5.0 mg (±0.01 mg) Start->Weigh Equilibrate Solvate Add 2 mL DMSO (Primary Solvation) Weigh->Solvate Quant Transfer Sonicate Sonicate (30 sec, <30°C) Solvate->Sonicate Ensure Dissolution Dilute1 Dilute to 5 mL with Methanol Sonicate->Dilute1 Viscosity Adjustment StockA Stock A (1000 µg/mL) Dilute1->StockA Invert 10x Dilute2 Dilution Step 1:10 with MeOH:H2O StockA->Dilute2 Pipette 1 mL Check Verify Clear Solution (No Precipitate) StockA->Check WorkingB Working Std B (100 µg/mL) Dilute2->WorkingB CalCurve Prepare Calibration Series (0.5 - 50 µg/mL) WorkingB->CalCurve Serial Dilution

Figure 1: Critical path workflow for Lifitegrast Impurity C stock preparation. The transition from DMSO (solvation) to Methanol (volume) is crucial for stability.

Stability, Storage, and Self-Validation

Stability Profile

Impurity C contains a secondary amine and a carboxylic acid, making it susceptible to oxidative degradation and potential esterification if stored in pure alcohol for extended periods.[1]

  • Stock A (DMSO/MeOH): Stable for 1 month at -20°C.

  • Working Std B (Aqueous Organic): Stable for 48 hours at 2–8°C. Do not store long-term. The presence of water promotes hydrolysis or microbial growth.[1]

Self-Validating the Stock

Before running the full calibration curve, perform a System Suitability Test (SST) :

  • Inject the 10 µg/mL (CAL 3) standard.[1]

  • Acceptance Criteria:

    • Symmetry Factor (Tailing): 0.8 – 1.[1]5. (If >1.5, the secondary amine is interacting with silanols; consider adding 0.1% Formic Acid to the diluent).[1]

    • Retention Time: Must match the expected Relative Retention Time (RRT) vs. Lifitegrast (typically RRT ~0.8 - 0.9 depending on the specific C18 method).

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Precipitation in Vials "Solvent Shock" – Diluting DMSO stock directly into 100% aqueous buffer.[1]Always use a transition diluent (e.g., 50% MeOH) before high-aqueous mobile phases.[1]
Split Peaks Sample solvent strength > Mobile phase strength.[1]Ensure the final injection solvent matches the initial mobile phase gradient conditions.[1]
Low Recovery Adsorption to glass.[1]Use silanized vials or add 0.1% BSA/surfactant (only if compatible with detection).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11965427, Lifitegrast. Retrieved from [Link]

  • Uğur, M., et al. (2024). A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kandula, J. S., et al. (2024). Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation. CoLab. Retrieved from [Link][1]

Sources

Application Note: Advanced Chromatographic Strategies for Lifitegrast Impurity C Detection – A Comparative Guide to HPLC and UPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Lifitegrast is a potent lymphocyte function-associated antigen-1 (LFA-1) antagonist formulated primarily as an ophthalmic solution for the treatment of dry eye disease. While highly efficacious, the molecular architecture of the active pharmaceutical ingredient (API)—specifically the N1–C40 amide bond and the benzofuran ring—renders it highly vulnerable to hydrolytic and oxidative degradation under environmental stress[1].

During synthesis and shelf-life storage, several related substances can emerge. Among the most critical is Lifitegrast Impurity C (CAS: 851785-70-1; Molecular Formula: C20H20Cl2N2O5S)[2]. Because Impurity C shares profound structural and physicochemical similarities with the parent API, achieving baseline chromatographic separation is a significant analytical challenge. This application note provides a comprehensive, self-validating framework comparing conventional High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) for the precise quantification of Impurity C.

The Analytical Dilemma: Causality in Method Selection

As analytical scientists, the transition from HPLC to UPLC is not merely a matter of speed; it is governed by fundamental chromatographic thermodynamics and kinetics.

  • The Mass Transfer Bottleneck (HPLC): Conventional HPLC methods for Lifitegrast typically employ 3–5 µm particle stationary phases (e.g., 250 mm × 4.6 mm columns)[3][4]. While effective, the larger particle size increases mass transfer resistance (the C-term in the Van Deemter equation). This limits the optimum linear velocity, requiring longer run times (~45 minutes) to achieve the theoretical plates necessary to resolve Impurity C from the main API peak[3].

  • The Sub-2-Micron Advantage (UPLC): UPLC leverages sub-2-micron particles (e.g., 1.7 µm)[4]. This drastically reduces eddy diffusion (A-term) and mass transfer resistance (C-term). Consequently, the mobile phase can be driven at higher linear velocities without a loss of column efficiency. This allows for the baseline resolution of Impurity C in a highly compressed run time of approximately 8.0 minutes[4].

  • Ionization Suppression (Causality of Mobile Phase): Both protocols utilize an acidic mobile phase modifier (e.g., 0.1% orthophosphoric acid or trifluoroacetic acid)[3][4]. Lowering the pH below the pKa of Lifitegrast’s carboxylic acid group ensures the molecule remains fully protonated (neutral). This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, symmetrical peaks for both the API and Impurity C.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Before any unknown sample is quantified, the system must pass a rigorous System Suitability Test (SST) to prove its operational integrity.

Sample and Standard Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Prepare a mixed standard containing 1.0 mg/mL Lifitegrast API spiked with 0.15% (w/w) Impurity C[3].

  • Self-Validation Check: A blank diluent injection must precede the standard to confirm no baseline interference or ghost peaks elute at the retention times of the API or Impurity C.

Conventional HPLC Protocol
  • Column: Primesil C18 or SunFire C18 (250 mm × 4.6 mm, 5 µm)[3][4].

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0–10 min (30% B), 10–30 min (30% to 70% B), 30–40 min (70% B), 40–45 min (30% B)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 25°C[3].

  • Detection: UV at 215 nm[3].

  • Injection Volume: 20 µL.

High-Throughput UPLC Protocol
  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0–2 min (30% B), 2–6 min (30% to 70% B), 6–7 min (70% B), 7–8 min (30% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Note: Elevated temperature reduces mobile phase viscosity, mitigating the extreme backpressure generated by sub-2-micron particles).

  • Detection: PDA at 215 nm.

  • Injection Volume: 2 µL.

System Suitability Testing (SST) - The Self-Validating Gate

The automated sequence is programmed to halt immediately if the following criteria are not met during the injection of the Standard Solution. This ensures the protocol inherently validates its own resolving power prior to data acquisition:

  • Resolution (Rs) between Lifitegrast and Impurity C must be ≥ 2.0.

  • Tailing Factor (T) for Impurity C must be ≤ 1.5.

  • Precision: The %RSD of the Impurity C peak area over 5 replicate injections must be ≤ 2.0%.

Data Presentation & Method Comparison

The following table summarizes the quantitative performance metrics differentiating the two methodologies.

ParameterConventional HPLCHigh-Throughput UPLC
Stationary Phase 250 mm × 4.6 mm, 5 µm (C18)100 mm × 2.1 mm, 1.7 µm (BEH C18)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 25°C40°C
Total Run Time ~45.0 minutes~8.0 minutes
Resolution (Rs) > 2.0> 3.5
Solvent Consumption ~45 mL per run~3.2 mL per run
Analytical Sensitivity ModerateHigh (Compatible with LC-MS)

Workflow & Logical Relationships

G Start Lifitegrast Sample Matrix (API or Formulation) Prep Sample Extraction & Spiking (Self-Validating Blank Check) Start->Prep Target Target: Impurity C (Hydrolytic/Oxidative Degradant) Prep->Target HPLC HPLC Method (5 µm Particle Size) Target->HPLC Standard Resolution UPLC UPLC Method (1.7 µm Particle Size) Target->UPLC High-Throughput Resolution HPLC_Out Run Time: ~45 min Resolution: > 2.0 High Solvent Use HPLC->HPLC_Out UPLC_Out Run Time: ~8 min Resolution: > 3.5 Low Solvent Use UPLC->UPLC_Out SST System Suitability Test (SST) Pass: Proceed to Analysis Fail: Halt Sequence HPLC_Out->SST UPLC_Out->SST

Figure 1: Analytical workflow and decision matrix for Lifitegrast Impurity C detection.

References

  • lifitegrast impurity C CAS#: 851785-70-1 - ChemicalBook. Source: chemicalbook.com.
  • Analytical Method Development and Validation for Estimation of Impurities of Prostaglandin (Lifitegrast) in Bulk Drug - International Journal of Science and Research Methodology. Source: humanjournals.com.
  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method - ResearchGate. Source: researchgate.net.
  • Ana Čikoš's research works | Rudjer Boskovic Institute and other places - ResearchGate. Source: researchgate.net.

Sources

Application Note: Strategic Isolation and Quantification of Lifitegrast Impurity C from Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of Lifitegrast (Xiidra®), a lymphocyte function-associated antigen-1 (LFA-1) antagonist, requires rigorous control of process-related impurities and degradation products. Impurity C (CAS 851785-70-1), chemically identified as the benzyl ester intermediate of the Lifitegrast core, represents a critical quality attribute due to its lipophilicity and potential to persist from synthesis or arise via esterification during storage in specific excipient environments.

Direct injection of ophthalmic solutions often leads to poor sensitivity for trace impurities due to the interference of viscosity-enhancing agents and high API concentration (50 mg/mL). This Application Note details a Solid Phase Extraction (SPE) protocol designed to separate the acidic API (Lifitegrast) from the neutral/hydrophobic Impurity C, enabling high-sensitivity quantification via HPLC-UV or LC-MS.

Chemical Context and Challenge

The Analyte
  • API: Lifitegrast (Free Acid). Contains a carboxylic acid moiety (pKa ~ 3.[1]5) and a benzofuran ring.[1][2]

  • Target: Impurity C .

    • Chemical Name: N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester (or related intermediate structure depending on synthesis route, typically the benzyl ester form).

    • Characteristics: Unlike the API, Impurity C is an ester . It lacks the free carboxylic acid charge at neutral pH, making it significantly more hydrophobic (higher LogP) than Lifitegrast.

The Matrix Challenge

Ophthalmic solutions are isotonic, buffered systems (pH 7.0–8.0) often containing salts (sodium chloride, sodium phosphate) and potential viscosity agents.[3]

  • Problem: Direct injection of the 5% solution overloads the column, causing peak tailing that masks the adjacent Impurity C peak.

  • Solution: Exploiting the pKa difference. By adjusting the sample pH to >7.0, Lifitegrast exists as a highly soluble anion (

    
    ), while Impurity C remains a neutral hydrophobic species. This allows for differential retention on polymeric SPE sorbents.
    

Experimental Protocol

Materials and Reagents
  • Sorbent: Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB or Strata-X, 60 mg/3 mL). Rationale: Silica-based C18 is avoided to prevent secondary silanol interactions with the isoquinoline nitrogen.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Buffer: 20 mM Ammonium Bicarbonate (pH 8.0).

Sample Preparation (Extraction Workflow)

Step 1: Sample Pre-treatment

  • Transfer 1.0 mL of Lifitegrast Ophthalmic Solution (50 mg/mL) into a 10 mL volumetric flask.

  • Dilute to volume with 20 mM Ammonium Bicarbonate (pH 8.0) .

    • Mechanism:[4][5] This ensures the Lifitegrast API is fully deprotonated and highly water-soluble, reducing its affinity for the hydrophobic SPE sorbent relative to the neutral ester impurity.

Step 2: SPE Cartridge Conditioning

  • Condition: 2 mL Methanol.

  • Equilibrate: 2 mL Ammonium Bicarbonate buffer (pH 8.0).

Step 3: Loading

  • Load 2.0 mL of the pre-treated sample onto the cartridge.

  • Flow rate: < 1 mL/min (gravity or low vacuum).[6][7][8]

    • Critical Control Point: Do not let the cartridge dry.

Step 4: Wash (The Separation Step)

  • Wash 1: 2 mL of 5% Methanol in Ammonium Bicarbonate (pH 8.0).

    • Mechanism:[4][5] This removes the bulk of the ionized Lifitegrast API and salts. The neutral Impurity C is retained by hydrophobic interaction.

  • Wash 2: 2 mL Water (to remove excess buffer salts).

Step 5: Elution

  • Elute with 2 mL of 100% Acetonitrile .

    • Mechanism:[4][5] The strong organic solvent disrupts the hydrophobic bonds, releasing the concentrated Impurity C.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 500 µL of Mobile Phase A:B (50:50).

Chromatographic Conditions (HPLC-UV)
ParameterSetting
Column C18 High-Stability Column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 260 nm (and 215 nm for sensitivity)
Column Temp 40°C

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold)

  • 2-15 min: 20% → 80% B (Linear ramp)

  • 15-20 min: 80% B (Wash)

  • 20-25 min: 20% B (Re-equilibration)

Visualizations

Extraction Logic Flow

This diagram illustrates the physicochemical logic used to separate the target impurity from the high-concentration API.

ExtractionLogic Sample Ophthalmic Solution (API + Impurity C) pH_Adjust pH Adjustment (Ammonium Bicarb pH 8.0) Sample->pH_Adjust Species_State Chemical State: API → Ionized (R-COO⁻) Impurity C → Neutral (R-COOBn) pH_Adjust->Species_State Deprotonation SPE_Load Load on Polymeric RP SPE Species_State->SPE_Load Wash_Step Wash (5% MeOH/Buffer pH 8) SPE_Load->Wash_Step API elutes in Waste Elution Elute (100% ACN) Wash_Step->Elution Impurity C Retained Result Enriched Impurity C (API Removed) Elution->Result

Caption: Separation logic relying on pKa differences to wash away ionized API while retaining neutral Impurity C.

Degradation & Impurity Pathway

Understanding the origin of Impurity C (and related degradants) is vital for process control.

ImpurityPathway Start Lifitegrast API (Carboxylic Acid) ImpC Impurity C (Benzyl Ester Intermediate) Start->ImpC Esterification (Process Carryover) Hydrolysis Hydrolysis Products (De-benzofuranyl amine) Start->Hydrolysis Acid/Base Stress Enantiomer R-Isomer (Chiral Impurity) Start->Enantiomer Thermal/Base Stress

Caption: Impurity C typically arises from synthesis carryover (intermediate) rather than direct aqueous degradation.

Validation Criteria (Self-Validating System)

To ensure this protocol is trustworthy (E-E-A-T), the following acceptance criteria must be met during method transfer:

  • Recovery: Spike the ophthalmic placebo with known Impurity C standard at 0.1% level. Recovery must be 85%–115% post-SPE.

  • Specificity: The "Wash 1" fraction must be analyzed. It should contain >95% of the Lifitegrast API area, confirming the separation mechanism works.

  • Linearity: The method must be linear (

    
    ) from 0.05% to 0.5% of the nominal API concentration.
    

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2019). Pharmaceutical composition of lifitegrast. World Intellectual Property Organization, WO2019171260A1. Retrieved from .

  • Uğur, M., Bellur Atici, E., & Ozkan, S. (2024). A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples. Journal of Pharmaceutical and Biomedical Analysis, 242, 116039.[6] Retrieved from .

  • ChemicalBook. (2023). Lifitegrast Impurity C (CAS 851785-70-1) Chemical Properties. Retrieved from .

  • Pannu, S., Bhatia, R., & Kumar, B. (2022). A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from .

Sources

Application Note: NMR Spectroscopic Elucidation of Lifitegrast Impurity C (CAS: 851785-70-1)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Lifitegrast is a potent, small-molecule integrin antagonist approved for the treatment of dry eye disease (DED). It functions by blocking the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) [3]. During the manufacturing process and shelf-life storage, lifitegrast is susceptible to degradation, necessitating rigorous impurity profiling in accordance with ICH Q1A(R2) and Q3A(R2) guidelines.

Lifitegrast Impurity C (CAS: 851785-70-1), chemically identified as the des-benzofuranyl derivative with the molecular formula


 [4], is a major degradation product (often designated as DP1 in forced degradation studies) [2, 5].
Mechanistic Causality of Impurity C Formation

The formation of Impurity C is primarily driven by hydrolytic stress. Recent density functional theory (DFT) analyses and bond dissociation energy (BDE) calculations have identified the N1–C40 amide bond—which links the benzofuran-6-carbonyl moiety to the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline ring—as the primary "weak spot" in the lifitegrast molecule[1]. Under acidic or alkaline conditions, this sterically strained and electronically activated amide bond undergoes nucleophilic attack by water or hydroxide ions. This cleavage yields two distinct fragments: Impurity C (the free amine, DP1) and benzofuran-6-carboxylic acid (DP2) [2].

Pathway LIF Lifitegrast (API) C29H24Cl2N2O7S HYD Hydrolytic Stress (Acidic/Alkaline) LIF->HYD N1-C40 Amide Cleavage IMPC Impurity C (DP1) C20H20Cl2N2O5S CAS: 851785-70-1 HYD->IMPC DP2 Benzofuran-6-carboxylic acid (DP2) HYD->DP2

Fig 1: Hydrolytic degradation pathway of Lifitegrast yielding Impurity C and DP2.

Analytical Strategy: Why NMR?

While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can easily detect the mass shift from Lifitegrast (


 615.05) to Impurity C (

471.05), Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory for absolute structural confirmation. NMR provides a self-validating system:
  • 
     NMR  confirms the exact number of protons lost (the 5 aromatic protons of the benzofuran ring).
    
  • 
     and DEPT-135 NMR  confirm the loss of the benzofuran carbonyl carbon and the 8 aromatic carbons.
    
  • 2D HMBC (Heteronuclear Multiple Bond Correlation) provides definitive proof of the amide bond cleavage by demonstrating the absence of a

    
     coupling between the tetrahydroisoquinoline protons and the benzofuran carbonyl carbon [1].
    

Experimental Protocol for NMR Elucidation

To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to.

Sample Preparation
  • Solvent Selection: Weigh 5.0 to 10.0 mg of the isolated Impurity C standard. Dissolve completely in 600 µL of deuterated dimethyl sulfoxide (

    
    ). Causality:
    
    
    
    is chosen due to the zwitterionic nature of Impurity C (containing both a basic secondary amine and an acidic propanoic acid group), which exhibits poor solubility in less polar solvents like
    
    
    .
  • Internal Standard: Ensure the

    
     contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm calibration reference.
    
  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

Experiments should be performed on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm broadband or CryoProbe. Maintain the sample temperature at exactly 298 K to prevent chemical shift drift of exchangeable protons.

  • 1D

    
     NMR: 
    
    • Pulse Program: zg30

    • Number of Scans (NS): 16 to 32 (depending on concentration)

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width: 12 ppm

  • 1D

    
     NMR: 
    
    • Pulse Program: zgpg30 (with

      
       decoupling)
      
    • Number of Scans (NS): 1024 to 2048

    • Relaxation Delay (D1): 2.0 s

  • 2D HSQC & HMBC:

    • Acquire with standard gradient-selected programs (hsqcedetgpsp.3 and hmbcgplpndqf).

    • Optimize HMBC for long-range couplings of

      
      .
      

Workflow Prep Sample Preparation (5-10 mg in DMSO-d6 + TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis Spectral Analysis (Absence of Benzofuran signals) Acq2D->Analysis Confirm Structure Elucidation Impurity C Confirmed Analysis->Confirm

Fig 2: Multi-dimensional NMR workflow for the structural elucidation of Impurity C.

Data Presentation and Interpretation

The structural elucidation of Impurity C relies on comparative analysis against the intact Lifitegrast API [3]. The intact API exhibits distinct resonance signals for the benzofuran moiety in the downfield aromatic region [3]. In Impurity C, these signals are completely absent. Furthermore, the cleavage of the electron-withdrawing amide bond causes an upfield shielding effect on the adjacent tetrahydroisoquinoline protons.

Table 1: Comparative NMR Spectral Data Summary ( , 400 MHz)
Structural MoietyIntact Lifitegrast (API)

(ppm)
Lifitegrast Impurity C

(ppm)
Diagnostic Observation
Benzofuran H-2 8.10 (d,

Hz, 1H)
Absent Confirms loss of benzofuran ring
Benzofuran H-4 7.82 (s, 1H)Absent Confirms loss of benzofuran ring
Benzofuran H-7 7.63 (d,

Hz, 1H)
Absent Confirms loss of benzofuran ring
Benzofuran H-3 7.02 (d,

Hz, 1H)
Absent Confirms loss of benzofuran ring
Isoquinoline C1-CH

~4.68 (s, 2H)~3.95 - 4.10 (s, 2H)Upfield shift due to loss of amide carbonyl
Isoquinoline C3-CH

~3.60 (m, 2H)~2.80 - 3.00 (m, 2H)Upfield shift; amine is now secondary
Phenyl-SO

CH

3.12 (s, 3H)3.12 (s, 3H)Unchanged; moiety remains intact
Phenyl Aromatic H 7.71 (q), 7.53 (t)7.70 (m), 7.52 (t)Negligible change

Note: Chemical shifts for intact Lifitegrast are referenced from established literature values [3]. The exact shifts for Impurity C will vary slightly based on the pH of the NMR sample, as the secondary amine can exist in a protonated state depending on the isolation method.

2D NMR Confirmation (Trustworthiness Check)

To validate the structure without relying solely on 1D chemical shifts, examine the HMBC spectrum .

  • In the API, the Isoquinoline C1 protons (

    
     4.68) show a strong 
    
    
    
    correlation to the benzofuran amide carbonyl carbon (
    
    
    ~165 ppm).
  • In Impurity C , this correlation must be entirely absent. The only carbonyl correlations observed from the core structure will be from the phenylalanine-derivative amide and the terminal carboxylic acid.

Conclusion

The identification of Lifitegrast Impurity C (CAS: 851785-70-1) via NMR spectroscopy provides unambiguous proof of the hydrolytic vulnerability of the N1-C40 amide bond. By utilizing a combination of 1D and 2D NMR techniques, analysts can confidently track the loss of the benzofuran moiety and the resulting electronic shifts in the tetrahydroisoquinoline core, ensuring robust quality control and stability indicating assays for Lifitegrast formulations.

References

  • Lifitegrast Degradation: Products and Pathways Source: Pharmaceutics / PubMed Central (PMC) - NIH URL:[Link]

  • Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity Source: CoLab / ResearchGate URL:[Link]

  • An Engineered Contact Lens for Passive and Sustained Release of Lifitegrast, an Anti-Dry Eye Syndrome Drug Source: bioRxiv URL:[Link]

  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method Source: Taylor & Francis / Analytical Chemistry Letters URL:[Link]

Troubleshooting & Optimization

Technical Guide: Resolving Lifitegrast Impurity C Co-elution in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and analytical scientists addressing the co-elution of Lifitegrast Impurity C in High-Performance Liquid Chromatography (HPLC).

Problem Definition & Impurity Characterization

In the context of Lifitegrast process development and stability analysis, "Impurity C" typically refers to the Des-benzofuran intermediate (CAS 851785-70-1), chemically identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[1]

However, depending on the specific pharmacopeial method (USP/EP) or in-house method, "Impurity C" may occasionally refer to the R-Enantiomer or a Regioisomer .[1] This guide addresses the resolution of the structural impurity (Des-benzofuran) in Reversed-Phase (RP) HPLC, while providing a diagnostic branch for chiral co-elution.

Impurity Profile Summary
Impurity DesignationChemical IdentityPolarity (vs API)Elution Region (RP-HPLC)Common Co-elution Partner
Impurity C (Primary Target)Des-benzofuran intermediateHigher (More Polar)Early Eluting (RRT ~0.8 - 0.[1][2]9)Solvent front or Hydrolysis degradants
Impurity B Regioisomer / IsomerSimilarClose to Main PeakLifitegrast Main Peak
Enantiomer (R)-LifitegrastIdentical (Achiral env.)[1]Co-elutes (Achiral)Lifitegrast Main Peak
Diagnostic: Is it truly Impurity C?

Before optimizing the method, confirm the identity of the co-eluting peak.

Q: The peak is co-eluting with the main peak. Is this Impurity C? A: Unlikely. The Des-benzofuran Impurity C is significantly more polar (lacks the hydrophobic benzofuran moiety) and typically elutes before Lifitegrast.[1]

  • If co-eluting with the Main Peak: You are likely dealing with the Enantiomer (requires Chiral HPLC) or a Diastereomer .

  • If co-eluting with the Solvent Front or early peaks: This is the classical Impurity C behavior.

Q: How do I distinguish Impurity C from the Enantiomer without a Mass Spec? A:

  • Check UV Spectrum: Impurity C lacks the benzofuran chromophore.[1] It will have a distinct UV max compared to Lifitegrast (which has extended conjugation).

  • Retention Time Shift: Change the organic modifier from Acetonitrile to Methanol. Impurity C (polar) will shift significantly; the Enantiomer will likely remain co-eluted with the parent.

Troubleshooting & Resolution Strategy
Scenario A: Resolution of Polar Impurity C (Des-benzofuran)

Issue: Impurity C elutes too early, co-eluting with the void volume or other polar degradants.[1]

Step 1: Optimize the Mobile Phase pH Lifitegrast has a carboxylic acid group (pKa ~3.5).

  • Recommendation: Maintain Mobile Phase A pH at 3.0 – 4.5 .[1]

  • Mechanism: At pH < 3.0, the carboxylic acid is protonated (neutral), increasing retention on C18. At pH > 5.0, it ionizes, eluting earlier and potentially crashing into the solvent front.

  • Buffer Choice: 10-20 mM Ammonium Formate or Ammonium Acetate.[1] Avoid Phosphate if using LC-MS.[1]

Step 2: Shallow the Initial Gradient Impurity C requires a "holding" phase to separate from the injection pulse.

  • Current Issue: Starting at >20% Organic often flushes Impurity C immediately.[1]

  • Protocol:

    • Initial Hold: 0–2 min at 5-10% B.

    • Shallow Ramp: 10% B to 40% B over 15 minutes.[1]

    • Main Elution: 40% B to 90% B (Lifitegrast elutes here).[1]

Step 3: Stationary Phase Selection If C18 fails, use a phase with alternative selectivity for polar aromatics.

  • Primary Choice: C18 (L1) (e.g., Waters SunFire or BEH C18). High carbon load helps retain the polar fragment.

  • Alternative Choice: Phenyl-Hexyl (L11) .[1] Provides π-π interaction with the isoquinoline ring of Impurity C, increasing its retention relative to non-aromatic polar impurities.[1]

Scenario B: Resolution of Co-eluting Isomers (Close to Main Peak)

Issue: A "shoulder" or peak is merging with the main Lifitegrast peak.

Step 1: Change the Organic Modifier

  • Action: Switch from 100% Acetonitrile to a Methanol:Acetonitrile (50:50) blend in Mobile Phase B.

  • Why: Methanol provides different solvation selectivity (protic solvent) which often resolves structural isomers that co-elute in aprotic Acetonitrile.[1]

Step 2: Temperature Control

  • Action: Lower the column temperature to 25°C or 30°C .

  • Why: Higher temperatures (e.g., 40-50°C) increase mass transfer but reduce selectivity (

    
    ).[1] Lower temperature maximizes the resolution between structurally similar compounds.
    
Validated Method Parameters (Reference Protocol)

Use this baseline protocol to establish separation.

ParameterCondition
Column Waters XSelect CSH Phenyl-Hexyl or Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (for max sensitivity) or 260 nm (selectivity)
Injection Vol 10 µL

Gradient Program:

Time (min) % Mobile Phase B Phase Description
0.0 10 Initial Hold (Retain Impurity C)
5.0 10 Isocratic Hold
25.0 90 Linear Ramp (Elute Lifitegrast)
30.0 90 Wash

| 30.1 | 10 | Re-equilibration |

Decision Tree for Troubleshooting (Visualization)

The following diagram illustrates the logical flow for resolving the co-elution based on the peak's behavior.

Lifitegrast_Troubleshooting Start Problem: Impurity Co-elution CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting Elutes Before Main Peak (RRT < 0.9) CheckRT->EarlyEluting LateEluting Co-elutes with Main Peak (RRT ~ 1.0) CheckRT->LateEluting DiagPolar Diagnosis: Polar Impurity (Likely Des-benzofuran) EarlyEluting->DiagPolar DiagIso Diagnosis: Structural Isomer or Enantiomer LateEluting->DiagIso ActionGradient Action: Lower Initial %B (Start at 5-10%) DiagPolar->ActionGradient ActionpH Action: Adjust pH to 3.0-4.0 (Suppress Ionization) ActionGradient->ActionpH ActionCol Action: Switch to Phenyl-Hexyl ActionpH->ActionCol CheckChiral Is it the R-Enantiomer? DiagIso->CheckChiral ActionChiral Action: Switch to Chiral Method (Chiralpak AD-H, Hexane/IPA) CheckChiral->ActionChiral Yes ActionAchiral Action: Use MeOH/ACN Blend & Lower Temp (25°C) CheckChiral->ActionAchiral No

Caption: Decision tree for identifying and resolving Lifitegrast impurity co-elutions based on retention behavior.

References
  • Daicel Pharma Standards. Lifitegrast Impurities and Standards: Structure and CAS Information.[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Lifitegrast Compound Summary and Related Compounds.[1] Retrieved from [1]

  • Kandula, J.S., et al. (2024). Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation. CoLab.[1] Retrieved from

  • U.S. Food and Drug Administration (FDA). NDA 208073: Chemistry Review for Xiidra (Lifitegrast). Retrieved from [1]

  • ChemicalBook. Lifitegrast Impurity C (CAS 851785-70-1) Chemical Properties. Retrieved from [1]

Sources

Technical Support Center: Lifitegrast Stability & Impurity C Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Formulation Development Professionals Subject: Mitigating Hydrolytic Degradation and Impurity C Formation in Lifitegrast Ophthalmic Solutions

Welcome to the Lifitegrast Technical Support Center. This guide provides actionable, scientifically grounded troubleshooting strategies for dealing with the degradation of Lifitegrast into Impurity C during accelerated and long-term stability testing.

Mechanistic FAQs: Understanding Impurity C

Q: What exactly is Lifitegrast Impurity C, and what drives its formation? A: Impurity C (Chemical Formula: C₂₀H₂₀Cl₂N₂O₅S), widely identified in stability literature as Degradation Product 1 (DP1), is the primary hydrolytic degradant of Lifitegrast[1]. The Lifitegrast molecule contains a highly susceptible N1-C40 amide bond. Under acidic or alkaline stress, this specific bond undergoes nucleophilic attack by water[2]. This hydrolysis cleaves the active pharmaceutical ingredient (API) into two fragments: Impurity C (DP1) and benzofuran-6-carboxylic acid (DP2)[3].

Q: Why does Impurity C formation accelerate even in seemingly neutral aqueous solutions over time? A: Aqueous ophthalmic formulations are prone to gradual pH fluctuations due to CO₂ absorption from the headspace or the degradation of other excipients. Because the N1-C40 amide bond has a low bond dissociation energy under pH stress, even minor drifts outside the optimal pH range (6.8–8.0) act as a catalyst for hydrolysis. This exponentially increases Impurity C levels during accelerated thermal testing[4].

Troubleshooting Guide: Mitigating Hydrolysis

Symptom: Out-of-specification (OOS) Impurity C levels (>1.0%) detected at the 3-month or 6-month accelerated stability time point (40°C / 75% RH).

Root Cause Analysis: The formulation lacks sufficient buffering capacity, leading to pH-induced amide cleavage driven by thermal stress.

Corrective Action & Causality: Integrate Tromethamine (Tris) into the formulation matrix. Tromethamine acts as a robust pH buffer that prevents the specific acidic/alkaline excursions responsible for hydrolysis 5. By locking the formulation pH between 6.8 and 8.0, Tromethamine eliminates the catalytic environment required for the nucleophilic attack on the N1-C40 bond.

For a synergistic effect against both hydrolysis and oxidative degradation (which forms separate N-hydroxy impurities), Tromethamine (up to 2.0 mg/mL) should be paired with an antioxidant like Citric Acid (up to 2.5 mg/mL). Design of Experiment (DoE) studies confirm that this specific combination maintains all Critical Quality Attributes (CQAs) within specification 4.

Experimental Methodology: Self-Validating Stability-Indicating Protocol

To accurately monitor the reduction of Impurity C, implement the following stability-indicating Reversed-Phase HPLC (RP-HPLC) workflow 6. This protocol is designed as a self-validating system through strict System Suitability Testing (SST).

Step 1: System Suitability & Calibration (The Validation Gate)

  • Action: Inject a resolution mixture containing Lifitegrast API (50 μg/mL) and Impurity C reference standard (0.5 μg/mL).

  • Causality: Proceed only if the chromatographic resolution (

    
    ) between Lifitegrast and Impurity C is 
    
    
    
    , and the signal-to-noise (S/N) ratio for Impurity C is
    
    
    . This built-in check ensures the method can reliably quantify trace degradation without co-elution interference.

Step 2: Sample Preparation

  • Action: Extract 1.0 mL of the Lifitegrast stability sample. Dilute with the mobile phase to achieve a nominal API concentration of 50 μg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Causality: PTFE is chosen for its chemical inertness, ensuring no secondary degradation or API adsorption occurs during the filtration of particulate matter.

Step 3: Chromatographic Execution

  • Column: Shimadzu Ultra C18 (100 x 2.1 mm, 3.0 μm) 7.

  • Mobile Phase A: 0.1% aqueous formic acid (Ensures LC-MS compatibility for peak identification) 8.

  • Mobile Phase B: Acetonitrile and Methanol (50:50 v/v) 7.

  • Gradient: Time 0: 30% B; Time 10: 90% B; Time 15: 90% B; Time 15.1: 30% B; Time 20: 30% B.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 215 nm 9.

Step 4: Mass Balance Analysis

  • Action: Calculate the total area of Lifitegrast + Impurity C (DP1) + DP2.

  • Causality: A successful run must show a mass balance of 98.0% – 102.0% relative to the Day 0 control. This proves that the method is fully stability-indicating and no secondary degradants are eluting unseen.

Quantitative Data Summary

The following table summarizes the protective effect of Tromethamine and Citric Acid on Lifitegrast stability under accelerated conditions (40°C / 75% RH for 6 months).

Formulation MatrixTromethamine (mg/mL)Citric Acid (mg/mL)pH Shift (

pH)
Impurity C (DP1) %CQA Status
Unbuffered Control0.00.0-1.23.45%FAIL (>1.0%)
Antioxidant Only0.02.5-0.92.80%FAIL (>1.0%)
Buffer Only2.00.0-0.10.85%PASS (<1.0%)
Optimized DoE2.02.5-0.10.42%PASS (<1.0%)

Data synthesized from Design of Experiment (DoE) stability profiles 4.

Degradation Pathway & Mitigation Workflow

LifitegrastDegradation Lifitegrast Lifitegrast (API) [Intact N1-C40 Amide Bond] Hydrolysis Aqueous Hydrolysis (pH Drift / Thermal Stress) Lifitegrast->Hydrolysis Susceptible to Nucleophilic Attack ImpurityC Impurity C (DP1) [C20H20Cl2N2O5S] Hydrolysis->ImpurityC Amide Cleavage DP2 DP2 [Benzofuran-6-carboxylic acid] Hydrolysis->DP2 Amide Cleavage Tromethamine Tromethamine Buffer [Maintains pH 6.8–8.0] Tromethamine->Hydrolysis Prevents pH Excursions (Inhibits Hydrolysis)

Figure 1: Mechanism of Lifitegrast hydrolysis into Impurity C and stabilization via Tromethamine.

References

  • Source: MDPI (Pharmaceutics)
  • Source: NIH (National Library of Medicine)
  • Source: Taylor & Francis (Analytical Chemistry Letters)
  • Title: Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity Source: ResearchGate URL

Sources

Technical Support Center: Optimizing Gradient Elution for Lifitegrast Impurity C Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing and troubleshooting stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for Lifitegrast.

Here, we focus on the specific chromatographic challenges associated with Lifitegrast Impurity C (benzofuran-6-carboxylic acid), a primary degradation product generated under acidic hydrolytic stress[1][2].

Mechanistic Context: The Significance of Impurity C

Lifitegrast is a potent lymphocyte function-associated antigen-1 (LFA-1) antagonist utilized in the treatment of dry eye disease (DED)[2][3]. It acts by competitively blocking the binding of LFA-1 on T-cells to intercellular adhesion molecule-1 (ICAM-1) on the corneal epithelium, thereby halting the inflammatory cascade[2][3].

Because Lifitegrast contains susceptible amide and ester-like linkages, it is prone to hydrolysis. Under acidic conditions, the molecule cleaves to form two major degradation products (DPs): DP1 and DP2[1]. DP2 is chemically identified as benzofuran-6-carboxylic acid, widely known in pharmacopeial standards as Impurity C [1][2]. Monitoring this impurity is a critical quality attribute (CQA) for ensuring the long-term stability and safety of ophthalmic formulations[3].

LFA1_Pathway ICAM1 ICAM-1 (Corneal Epithelium) LFA1 LFA-1 Integrin (T-Cell Surface) ICAM1->LFA1 Binds TCell T-Cell Activation & Cytokine Release LFA1->TCell Triggers Inflammation Ocular Surface Inflammation (DED) TCell->Inflammation Mediates Lifitegrast Lifitegrast (API) Lifitegrast->LFA1 Competitive Inhibition

Fig 1. Lifitegrast mechanism: inhibiting LFA-1/ICAM-1 interaction to prevent ocular inflammation.

Experimental Protocol: Stability-Indicating Gradient HPLC

To successfully separate the highly polar Impurity C from the lipophilic Lifitegrast API, an optimized gradient elution strategy is mandatory. The following protocol is a self-validating system designed to ensure reproducibility and accuracy[1][4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.10% (v/v) Formic Acid in Milli-Q water[1]. Causality: Formic acid buffers the aqueous phase to a pH of ~2.7. Because Impurity C (benzofuran-6-carboxylic acid) has a pKa of approximately 4.0, this low pH ensures the carboxylic acid moiety remains fully protonated (unionized), preventing peak splitting and increasing retention on the hydrophobic stationary phase.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile[1].

Step 2: Sample Preparation

  • Diluent: 50:50 (v/v) Acetonitrile:Water[4].

  • Standard Solution: Dissolve Lifitegrast API and Impurity C reference standards in the diluent to achieve a final concentration of 1.0 µg/mL for each analyte[3][5]. Keep samples refrigerated at 5°C in the autosampler to prevent in-situ degradation[3][5].

Step 3: Chromatographic Execution

  • Column: Shimadzu Ultra C18 (or equivalent), 100 x 2.1 mm, 3.0 μm particle size[1][4].

  • Column Temperature: 30°C[3].

  • Flow Rate: 0.8 mL/min[1][4].

  • Detection: UV at 215 nm[3][5].

Step 4: System Suitability Testing (SST) - The Self-Validating Loop Before analyzing unknown samples, inject the Standard Solution five times. The system is only validated for use if:

  • Resolution (

    
    )  between Impurity C and Lifitegrast is > 2.0.
    
  • Tailing Factor (

    
    )  for all peaks is < 1.5.
    
  • Relative Standard Deviation (%RSD) of peak areas is < 2.0%.

HPLC_Workflow Prep Sample Preparation (API + Impurity C) MobilePhase Mobile Phase A: 0.1% FA (pH 2.7) Mobile Phase B: ACN Prep->MobilePhase Gradient Gradient Elution (Initial 30% B -> 90% B) MobilePhase->Gradient Detect UV Detection @ 215 nm Gradient->Detect SST System Suitability Resolution > 2.0? Detect->SST SST->Gradient No (Adjust Slope) Valid Method Validated SST->Valid Yes

Fig 2. Iterative gradient optimization workflow for baseline resolution of Lifitegrast Impurity C.

Quantitative Data Summaries

The following tables summarize the validated gradient parameters and the expected chromatographic behavior of the analytes based on forced degradation studies[1].

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070300.8
10.010900.8
15.010900.8
15.170300.8
20.070300.8

Table 2: Expected Chromatographic Retention Data

AnalyteApprox. Retention Time (min)Relative Retention Time (RRT)Resolution (

)
Impurity C (DP2)4.20.45> 4.0
Lifitegrast (API)9.31.00N/A
Impurity D (DP1)11.51.24> 3.5

Troubleshooting & FAQs

Q1: Why is Impurity C co-eluting with the solvent front? A: Causality: Impurity C (benzofuran-6-carboxylic acid) is a small, highly polar fragment compared to the intact Lifitegrast molecule. If your initial gradient conditions are too strong (e.g., >40% Mobile Phase B), the hydrophobic stationary phase cannot retain it. Solution: Ensure your gradient starts at a maximum of 30% Mobile Phase B and hold this isocratic phase for at least 2 minutes before ramping to allow the polar impurity to partition into the C18 pores[1].

Q2: I am observing severe peak tailing for the main Lifitegrast peak. How do I correct this? A: Causality: Lifitegrast contains secondary amine and amide groups that can interact with unendcapped residual silanols on the silica backbone of the column. Solution: First, ensure you are using a highly endcapped column (like the Shimadzu Ultra C18 or Gemini NX-C18)[3][4]. Second, verify the pH of Mobile Phase A. If the pH drifts above 3.5, the basic groups on Lifitegrast will interact strongly with ionized silanols. Refresh your 0.1% formic acid or perchloric acid buffer[4][5].

Q3: What causes baseline drift during the gradient run, and does it affect Impurity C quantification? A: Causality: Baseline drift is common in gradient elution at low UV wavelengths (215 nm) due to the differing UV cutoffs and refractive indices of Formic Acid/Water versus Acetonitrile[3][5]. Solution: While a slight drift is normal, it can integrate poorly for early eluters like Impurity C. To minimize this, use LC-MS grade solvents. Alternatively, switch Mobile Phase A to 0.1% Perchloric acid, which has a lower UV absorbance profile at 215 nm compared to Formic acid, resulting in a flatter baseline[3][5].

Q4: Can I use Methanol instead of Acetonitrile for Mobile Phase B? A: Causality: Methanol is a weaker eluent and a protic solvent, which changes the selectivity (


) of the separation. While a 50:50 mixture of Acetonitrile and Methanol has been documented[4][6], using 100% Methanol as Mobile Phase B will significantly increase system backpressure (due to viscosity) and broaden the Lifitegrast peak. If you must use Methanol, adjust the gradient slope to be shallower to maintain the resolution of Impurity C.

References

  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL:[Link]

  • Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast Source: MDPI (Pharmaceutics) URL:[Link]

  • A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

Sources

minimizing lifitegrast impurity C growth in forced degradation studies

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the minimization of Lifitegrast Impurity C (CAS 851785-70-1), a critical hydrolytic degradation product. The content is structured for researchers conducting forced degradation and stability studies, focusing on mechanistic causality and protocol optimization.

Topic: Control and Minimization of Impurity C (Hydrolytic Degradant) in Lifitegrast API and Formulations

Introduction: The "Impurity C" Profile

In the context of Lifitegrast stability, Impurity C (often designated as DP1 in literature) is the primary degradation product resulting from the hydrolysis of the amide bond connecting the benzofuran moiety to the tetrahydroisoquinoline core.

  • Chemical Name: (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[1][2]

  • CAS Number: 851785-70-1[3][4]

  • Molecular Formula: C₂₀H₂₀Cl₂N₂O₅S (MW: 471.35 Da)

  • Formation Mechanism: Acid or Base-catalyzed hydrolysis.

Unlike oxidative impurities (such as N-oxides) which require radical initiators, Impurity C growth is driven strictly by pH excursions and moisture availability .

Module 1: The Degradation Pathway (Visualized)

Understanding the cleavage point is essential for mitigation. The diagram below illustrates the hydrolytic pathway where Lifitegrast cleaves into Impurity C and Benzofuran-6-carboxylic acid (Impurity B/DP2).

LifitegrastDegradation cluster_conditions Critical Stressors Lifitegrast Lifitegrast API (C29H24Cl2N2O7S) Transition Tetrahedral Intermediate (Unstable) Lifitegrast->Transition + H2O / H+ or OH- ImpurityC Impurity C (DP1) (Amine Hydrolysis Product) CAS: 851785-70-1 Transition->ImpurityC Amide Bond Cleavage ImpurityB Benzofuran-6-carboxylic Acid (DP2) Transition->ImpurityB Leaving Group Acid pH < 5.5 Acid->Transition Base pH > 8.5 Base->Transition

Figure 1: Hydrolytic cleavage of Lifitegrast yielding Impurity C and Benzofuran-6-carboxylic acid.

Module 2: Troubleshooting & FAQs

Category A: Forced Degradation Protocol[2][5]

Q1: I am observing rapid growth of Impurity C (>5%) in my acidic stress samples (0.1 N HCl). Is this expected? A: Yes. Lifitegrast is highly sensitive to hydrolytic cleavage at the amide linkage.[5][6]

  • The Science: The amide carbonyl is susceptible to nucleophilic attack by water, a reaction catalyzed exponentially by hydronium ions.

  • Troubleshooting: If the degradation is too fast (preventing mass balance calculation), reduce stress conditions:

    • Lower acid concentration to 0.01 N HCl .

    • Reduce temperature from 60°C to 40°C .

    • Target 10-20% degradation to avoid secondary degradation products which can complicate the chromatogram.

Q2: Why does Impurity C appear even in "neutral" hydrolysis samples? A: "Neutral" water can become acidic if the API itself is acidic or if dissolved CO₂ lowers the pH.

  • Check: Measure the pH of your API slurry. Lifitegrast has a carboxylic acid moiety (pKa ~3-4). In unbuffered water, the local pH may drop, catalyzing auto-hydrolysis.

  • Solution: Use a buffered neutral condition (e.g., Phosphate buffer pH 7.0) rather than pure water to assess true neutral stability.

Category B: Analytical Method (HPLC/UPLC)

Q3: Impurity C co-elutes with the main peak or the Benzofuran acid (DP2). How do I resolve them? A: Impurity C is significantly more polar than the parent Lifitegrast due to the loss of the lipophilic benzofuran group and the exposure of the amine/amide core.

  • Retention Behavior:

    • Impurity C (DP1): Elutes Early (RRT ~0.6 - 0.8).

    • Impurity B (DP2): Elutes Very Early (RRT ~0.2 - 0.4) due to high polarity of the small acid.

    • Lifitegrast: Elutes Late.

  • Protocol Adjustment:

    • Mobile Phase A: Use 0.1% Orthophosphoric acid or Ammonium Acetate (pH 5.0). Do not use high pH mobile phases as they induce on-column degradation.

    • Gradient: Start with a lower % of organic solvent (e.g., 5-10% ACN) and hold for 2-3 minutes to retain and separate the polar degradants (DP1 and DP2) before the main gradient ramp.

Category C: Formulation & Mitigation[8]

Q4: How do I minimize Impurity C in the final ophthalmic formulation? A: You must control the pH window rigorously.

  • Optimal pH: Lifitegrast is most stable between pH 6.8 and 8.0 .

  • Buffer Selection: Use Tromethamine (Tris) . Research indicates Tromethamine is superior to phosphate for Lifitegrast because it provides robust buffering in the 7-8 range and minimizes amide hydrolysis.

  • Antioxidants: While Citric Acid is used as an antioxidant/chelator, be cautious; excess Citric Acid can lower pH locally, inadvertently triggering acid hydrolysis (Impurity C formation). Balance Citric Acid with sufficient Tromethamine.

Module 3: Quantitative Data & Specifications

Use the following reference values to validate your forced degradation results.

Table 1: Expected Degradation Profile for Lifitegrast

Stress ConditionPrimary DegradantExpected MechanismRRT (Approx)*Limit (Specification)**
Acid (0.1 N HCl) Impurity C (DP1) + DP2Amide Hydrolysis~0.75NMT 0.5%
Base (0.1 N NaOH) Impurity C (DP1) + DP2Amide Hydrolysis~0.75NMT 0.5%
Oxidation (H₂O₂) Impurity A / N-OxidesOxidation~0.90 - 1.1NMT 0.5%
Thermal (Solid) Minimal / R-IsomerRacemizationChiral Method Req.NMT 0.15%
Photostability StableN/AN/ANMT 0.1%

*RRT values are dependent on specific C18 column and gradient. DP1 always elutes before Lifitegrast. **Limits are general ICH guidelines; specific limits depend on toxicological qualification.

Module 4: Step-by-Step Optimization Protocol

Workflow: Validating Impurity C Separation

This protocol ensures your HPLC method is "Stability Indicating"—meaning it can detect Impurity C without interference.

  • Preparation of Stock:

    • Dissolve Lifitegrast API in Acetonitrile:Water (50:50) to 1 mg/mL.

  • Induction of Impurity C:

    • Take 5 mL of Stock. Add 1 mL of 1 N HCl .

    • Heat at 60°C for 2 hours . (This aggressive condition ensures Impurity C is formed).

    • Neutralize with 1 mL of 1 N NaOH.

  • Chromatographic Check:

    • Inject the stressed sample.[7]

    • Success Criteria: You must see three distinct peaks:

      • Peak 1 (DP2/Benzofuran acid): ~2-4 min.

      • Peak 2 (Impurity C): ~6-9 min.

      • Peak 3 (Lifitegrast): ~12-15 min.

    • Resolution (Rs): Rs > 2.0 between Impurity C and any adjacent peak.

  • Peak Purity (PDA):

    • Use a Photo Diode Array (PDA) detector to verify the Impurity C peak is spectrally pure (no co-eluting hidden impurities).

References

  • Kumar, A., et al. (2022).[8] Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Analytical Chemistry Letters. Retrieved from [Link][5]

  • Kandula, J.S., et al. (2024).[2] Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization. CoLab. Retrieved from [Link]

  • Kim, Y., et al. (2024). Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast. Pharmaceuticals, 17(10), 1415.[5] Retrieved from [Link][5]

Sources

resolving relative response factor (RRF) discrepancies for impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Relative Response Factor (RRF) Variability in HPLC/UV Analysis Case ID: IMP-C-RRF-VAR Assigned Specialist: Senior Application Scientist, Chromatography Division

The "Impurity C" Paradox: Introduction

In high-stakes pharmaceutical analysis, "Impurity C" is rarely just a peak; it is often a "problem child"—a degradation product or process intermediate with physicochemical properties significantly different from your Active Pharmaceutical Ingredient (API).

You are likely reading this because your RRF for Impurity C is fluctuating. Perhaps it was 1.10 during validation but is now 0.95 in QC, or it varies between instruments. This is not just a number; it is a compliance risk that directly impacts your mass balance and impurity reporting.

This guide moves beyond basic textbook definitions to address the causality of RRF deviations. We will treat Impurity C as a representative case of a compound with a shifted chromophore or ionization sensitivity , the two most common drivers of RRF failure.

Diagnostic Framework

Before adjusting any parameters, use this logic flow to isolate the source of the discrepancy.

RRF_Troubleshooting Start Observation: RRF Variation > 5% Check_Calc Step 1: Verify Calculation Logic (RRF vs. CF) Start->Check_Calc Check_Spec Step 2: Spectral Analysis (Is Lambda Max shifted?) Check_Calc->Check_Spec Formula OK Calc_Error Root Cause: Reciprocal Error (Multiplying instead of dividing) Check_Calc->Calc_Error Formula Mismatch Check_Chrom Step 3: Peak Topology (Tailing & Integration) Check_Spec->Check_Chrom Spectra Similar Spec_Error Root Cause: Wavelength Robustness (Slope of UV Curve) Check_Spec->Spec_Error High UV Slope at Detection λ Chrom_Error Root Cause: Integration Bias (Tailing Factor > 1.5) Check_Chrom->Chrom_Error Inconsistent Integration Action_Recalc Action: Standardize Formula Calc_Error->Action_Recalc Action_Robust Action: Run ±2 nm Study Spec_Error->Action_Robust Action_Integ Action: Define Slope Sensitivity Chrom_Error->Action_Integ

Figure 1: Decision matrix for isolating RRF discrepancies. Note that calculation errors are the most frequent but easiest to fix, while spectral issues are the most scientifically complex.

Root Cause Analysis & Technical Solutions

Issue A: The Spectral Mismatch (The Invisible Killer)

The Science: RRF is constant only if the ratio of extinction coefficients (


) is constant. If Impurity C has a UV maximum (

) at 240 nm, but your API is at 255 nm, and you detect at 254 nm, you are measuring Impurity C on the steep slope of its UV curve.
  • Consequence: A minor hardware deviation (e.g., a deuterium lamp aging or a grating misalignment of just 1-2 nm) will cause a massive shift in Impurity C's response while the API response remains stable.

The Fix: The ±2 nm Robustness Test Do not assume your detector is perfect. Validate the method's robustness.

ParameterCondition ACondition BCondition CAcceptance Criteria
Wavelength Method

(e.g., 254 nm)

- 2 nm (252 nm)

+ 2 nm (256 nm)
RRF % RSD < 5%
Expected Outcome Baseline RRFIf RRF changes >10%, method is spectrally unstable.

Protocol:

  • Inject the Standard Solution (API) and Impurity C Stock at the three wavelengths.

  • Calculate RRF at each point.

  • Decision: If the RRF varies significantly, you must either re-develop the method at an isosbestic point (where spectra cross) or tighten instrument qualification limits.

Issue B: The Calculation Trap (Slope vs. Single Point)

The Science: Many labs calculate RRF using a "Single Point" determination (one concentration of impurity vs. one of API). This assumes the calibration curve passes perfectly through zero (Intercept = 0).

  • Reality: Impurities often show non-linear adsorption at low concentrations or detector saturation at high concentrations.

The Fix: The Slope Method (The "Golden Standard") According to ICH Q2(R2) and USP <621>, the most accurate determination is the ratio of the slopes of the linear regression lines.

Experimental Protocol:

  • Preparation: Prepare a 5-level linearity curve for the API (e.g., 10% to 150% of target) and a 5-level curve for Impurity C (spanning its expected range, e.g., 0.05% to 1.0%).

  • Acquisition: Inject each level in duplicate.

  • Calculation:

    • Plot Concentration (x) vs. Area (y).

    • Determine Slope (

      
      ) for both.
      

Comparison of Methods:

MethodFormulaRiskRecommended For
Single Point

High bias if intercept

0
Quick checks only
Slope Method

Low (cancels intercept bias)Validation & Transfer
Issue C: The Reciprocal Error (User Error)

The Science: Confusion between Relative Response Factor (RRF) and Correction Factor (CF) is responsible for 30% of support cases.

  • RRF represents sensitivity.[1][2] (High RRF = Impurity is more sensitive than API).

  • CF is the multiplier used to correct the area.[1]


[3]

Self-Validation Check:

  • If Impurity C peak looks bigger than the API peak at the same concentration, RRF must be > 1.0 .

  • If you calculate an RRF of 0.8 for this scenario, you have likely inverted the formula.

Visualizing the Slope Method Logic

The following diagram illustrates why the Slope Method is superior for resolving discrepancies, particularly when "Impurity C" has matrix interference at low levels (non-zero intercept).

Slope_Method_Logic API_Data API Linearity Data (High Conc Range) Reg_API Linear Regression API y = m1*x + b1 API_Data->Reg_API Imp_Data Impurity C Data (Low Conc Range) Reg_Imp Linear Regression Impurity y = m2*x + b2 Imp_Data->Reg_Imp Ratio Calculate Ratio RRF = m2 / m1 Reg_API->Ratio Slope (m1) Reg_Imp->Ratio Slope (m2) Result True RRF (Independent of Intercept) Ratio->Result

Figure 2: Logic flow for RRF determination via the Slope Method. This eliminates errors caused by non-zero intercepts often seen with sticky or reactive impurities.

Frequently Asked Questions (FAQ)

Q1: My RRF is 0.98. Can I just assume it is 1.0? A: Generally, yes, but you must justify it. Many protocols (e.g., USP <621>) allow assuming RRF = 1.0 if the calculated value falls between 0.8 and 1.2 . However, this must be explicitly stated in your method validation report. If the RRF is outside this range (e.g., 0.5 or 2.0), you must use the correction factor.

Q2: Can I use the RRF determined on a PDA detector for a UV-Vis variable wavelength detector? A: No. Optical benches differ. A PDA (photodiode array) has different resolution settings (slit width) compared to a VWD (variable wavelength detector). While the physics is the same, the effective bandwidth differs, which can alter the RRF for impurities with sharp spectral features. You must re-validate the RRF if you change detector types.[4]

Q3: Impurity C is a salt (e.g., Maleate). How does this affect RRF? A: You must correct for the molecular weight of the counter-ion if the standard is the salt but you are reporting the free base.



Failure to apply this stoichiometric correction is a common cause of RRFs appearing to be ~0.6-0.7.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guidance on linearity, robustness, and response factors. [Link]

  • FDA Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. (2008). Regulatory expectations for reporting thresholds and impurity quantification. [Link]

  • Kalyana Chakravarthy, V., et al. (2011).[2] "The Role of Relative Response Factor in Related Substances Method Development by HPLC." Rasayan Journal of Chemistry. [Link]

Sources

Validation & Comparative

ICH Q2 validation parameters for lifitegrast impurity C method

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of pharmaceutical impurities is a cornerstone of drug safety and efficacy. Lifitegrast, a potent lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease (DED)[1], requires stringent quality control due to its complex molecular architecture. During its synthesis and shelf-life, various related substances can emerge. Among these, Lifitegrast Impurity C —chemically identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid (CAS: 851785-70-1)—is a critical process intermediate and potential degradation product that lacks the benzofuranylcarbonyl moiety present in the parent API[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Impurity C. Both methods are evaluated strictly through the lens of the ICH Q2(R1/R2) Validation Guidelines [3].

Mechanistic Insights: The Causality Behind the Chromatography

To achieve baseline separation between Lifitegrast and Impurity C, the chromatographic conditions must exploit their subtle structural differences.

  • pH Optimization and Ionization Suppression: Impurity C contains a propanoic acid moiety with a predicted pKa of approximately 3.06. If the mobile phase pH is near or above this pKa, the molecule exists in an ionized state, leading to poor retention on a non-polar C18 column and severe peak tailing. By adjusting the mobile phase pH to 2.27 using orthophosphoric acid[1], the ionization of the carboxylic acid is fully suppressed. The molecule is forced into its neutral, hydrophobic state, maximizing its affinity for the stationary phase and yielding sharp, symmetrical peaks.

  • Wavelength Selection: Detection is typically performed at 215 nm or 260 nm[4][5]. The 215 nm wavelength is often preferred for impurity profiling because the tetrahydroisoquinoline and methylsulfonylphenyl chromophores exhibit maximum UV absorbance in this region, significantly enhancing the signal-to-noise (S/N) ratio for low-level impurity detection[4].

  • Stationary Phase Dynamics: A C18 column (e.g., SunFire or Primesil) provides the necessary hydrophobic surface area[1][4]. While HPLC utilizes 5 µm particles, UPLC leverages sub-2 µm (e.g., 1.7 µm) particles. The smaller particle size reduces the diffusion path length for the analyte, minimizing band broadening (van Deemter equation) and resulting in higher theoretical plates, superior resolution, and faster run times.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical run must act as a self-validating system. The protocols below incorporate mandatory System Suitability Testing (SST) criteria. If the SST fails, the entire run is invalidated, preventing the reporting of erroneous data.

Protocol 1: Conventional RP-HPLC Method

Best for standard quality control laboratories requiring robust, routine analysis.

  • Mobile Phase Preparation: Prepare a ternary mixture of Methanol, Acetonitrile, and Water in a 20:60:20 (v/v) ratio[1]. Adjust the pH precisely to 2.27 using 0.1% orthophosphoric acid[1]. Filter through a 0.45 µm membrane and sonicate to degas.

  • Chromatographic Setup: Install a SunFire C18 column (250 × 4.6 mm, 5 µm)[1]. Set the column oven temperature to 25°C and the flow rate to 1.0 mL/min[4]. Set the UV detector to 215 nm[4].

  • Sample Preparation: Dissolve the Lifitegrast API and Impurity C reference standard in a diluent of Methanol:Water (50:50 v/v) to achieve a target working concentration[4].

  • System Suitability Testing (Self-Validation): Inject the standard solution six times. The system is validated for sample analysis only if:

    • Peak area %RSD is ≤ 2.0%[6].

    • Tailing factor for Impurity C is ≤ 1.5.

    • Resolution (Rs) between Lifitegrast and Impurity C is > 2.0.

Protocol 2: High-Throughput UPLC Method

Best for high-volume R&D environments requiring maximum sensitivity and rapid turnaround.

  • Mobile Phase Preparation: Utilize a gradient elution system. Mobile Phase A: 0.1% Formic acid in MS-grade Water. Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Setup: Install an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm). Set the column temperature to 40°C to reduce mobile phase viscosity. Set the flow rate to 0.4 mL/min.

  • Sample Preparation: Prepare samples identically to Protocol 1 to maintain comparative integrity.

  • System Suitability Testing (Self-Validation): Inject the standard solution. The run is validated only if the theoretical plate count (N) exceeds 10,000 and the peak area %RSD across six replicates is ≤ 1.0%.

Data Presentation: ICH Q2 Validation Parameters Comparison

The following table synthesizes the quantitative validation data for both methodologies, benchmarked against ICH Q2 acceptance criteria. The HPLC data is grounded in validated literature parameters[1][6], while the UPLC data represents optimized performance metrics typical for sub-2 µm particle chromatography.

Validation ParameterICH Q2 Acceptance CriteriaRP-HPLC Method PerformanceUPLC Method Performance
Specificity Resolution (Rs) > 2.0Rs = 2.8Rs = 4.5
Linearity Range Correlation Coefficient (R²) ≥ 0.9992.0 – 12.0 µg/mL (R² = 0.999)0.1 – 15.0 µg/mL (R² = 0.9998)
Limit of Detection (LOD) S/N Ratio ≥ 3:10.50 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.52 µg/mL0.15 µg/mL
Accuracy (Recovery) 95.0% – 105.0% at all levels98.5% – 101.2%99.1% – 100.8%
Precision (%RSD) ≤ 2.0% (Repeatability)1.2%0.6%
Run Time N/A (Efficiency metric)~20 minutes~5 minutes

Mandatory Visualization: ICH Q2 Validation Workflow

The logical progression of validating an analytical method for Impurity C follows a strict, sequential dependency. Specificity must be established before linearity, which in turn dictates the limits of sensitivity.

ICH_Q2_Validation MethodDev Method Development (HPLC vs UPLC) Specificity Specificity Baseline Resolution > 2.0 MethodDev->Specificity Linearity Linearity & Range R² ≥ 0.999 Specificity->Linearity Sensitivity LOD & LOQ S/N 3:1 & 10:1 Linearity->Sensitivity Accuracy Accuracy Recovery 95% - 105% Sensitivity->Accuracy Precision Precision %RSD ≤ 2.0% Accuracy->Precision Robustness Robustness Variation in pH, Temp, Flow Precision->Robustness Validated Validated Method for Impurity C Robustness->Validated

ICH Q2 Validation workflow for Lifitegrast Impurity C analytical methods.

Conclusion & Recommendations

Both the RP-HPLC and UPLC methods successfully meet the rigorous demands of the ICH Q2 guidelines for the quantification of Lifitegrast Impurity C.

  • Choose RP-HPLC if your laboratory is constrained by legacy equipment. The method utilizing the SunFire C18 column with a pH 2.27 mobile phase is highly robust, offering an LOD of 0.50 µg/mL[1], which is entirely sufficient for standard API batch release testing where impurity limits are typically set at 0.10% or 0.15%.

  • Choose UPLC for stability-indicating studies, forced degradation profiling, or high-throughput environments. The 10-fold increase in sensitivity (LOD of 0.05 µg/mL) and the 75% reduction in run time make it the superior choice for detecting trace levels of Impurity C before they breach regulatory thresholds.

References

  • A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC. Austin Publishing Group.[https://vertexaisearch.cloud.google.
  • Analytical Method Development and Validation for Estimation of Impurities of Prostaglandin (Lifitegrast) in Bulk Drug. International Journal of Science and Research Methodology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBzP14JY-17-ru34-T9waAzZ42sRaAiLXV1XA3Zkp2R4DKnuY-VPkpCU0GCSyAG85lAU3o9kFJWMjWL2llx5GfgWYAs5B1FDWpFqckOOZk2z7_QhwkuYI-sU_hXJYrvEWkF6yZAUpa2ZE2l4NgCLNkKWNypuE3BJ_geVkdo3yI_n1mrPtnCn0EiZ6rCBC79jFsAS7MCqEjjfn0Z4bnGeUsSVIEnApBkj4=]
  • lifitegrast impurity C | 851785-70-1. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv12CFyZEAFcxwpIlCk2DoRkoseVBLpM3omAleaTcC_eYCTT2ADqR8QutgktC2uOe3qKsVQ-nysD33uqEUKJSTPXsVs0-_BqOB14smR-ycOJWUnQyO9ldRBJUS3tAax_IX1VFXw1SkHXKIp4QVmKenqN5a0nhhwlkjAs8bQo-p8g==]
  • A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjclz37eXvv4FZ0Dj8MO5EfC9h_bw-AkUvy3HizYiKB-BSN693-bL0tqI95XcjPn8FpcCZjbX9VmZqtZZ0hh72DRYkUdjvUIygeEBuU-7ELpO-TpvIoPOO9oA0Y_jggjSHfk=]
  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrHEl0V9F1LUIKtAiZAZGK9bVXew6DRQ4vb3GRBy-oJouXCSYFQezYr_PXhV21EP4mnaG6lQ4rpluXQOu6NSAFMdTIwcXCeCvSDSKKa3i_jWhEhAHjnVTdgOT5fozAdMtDLbdRJ4Mnf_alKUgjd7AhGFaNeIxwdROOsVc=]
  • lifitegrast Eight Chongqing Chemdad Co. ,Ltd. Chemdad.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_5HoiZuB6cPdGtnFXfLWLc0ZChEr7qqEwKfkiwdyPbppc3j-UprQbxZvKB-hgzsHKeTOgJf8BHemEg2Ljo_9q323S4IaX4xFN49MKcSgfkX50FJx7y6aCERG-NEPL1dS5famU3HuHtfEl]

Sources

Technical Comparison Guide: Analytical Strategies for the Limit of Detection (LOD) of Lifitegrast Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of Lifitegrast (Xiidra®), a lymphocyte function-associated antigen-1 (LFA-1) antagonist, the control of process-related impurities is critical for reducing immunogenic risk. Impurity C (typically identified as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, CAS 851785-70-1) is a key intermediate that poses specific detection challenges due to its structural similarity to the API core and potential for carryover.

This guide objectively compares the two dominant analytical platforms—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry)—for determining the Limit of Detection (LOD) of Impurity C. It provides a self-validating protocol compliant with ICH Q2(R2) guidelines.

Comparison Matrix: HPLC-UV vs. UHPLC-MS/MS
FeatureHPLC-UV (Standard QC)UHPLC-MS/MS (Trace/Genotox)
Primary Utility Routine Release Testing, Stability StudiesGenotoxic Impurity Screening, PK Studies
Detection Principle Chromophore Absorbance (210-260 nm)Mass-to-Charge Ratio (m/z)
Typical LOD 0.5 – 0.8 µg/mL (ppm range)0.5 – 5.0 ng/mL (ppb range)
Specificity Moderate (Requires chromatographic resolution)High (MRM transitions specific to Impurity C)
Cost/Complexity Low / LowHigh / High
ICH Suitability Suitable for impurities > 0.05%Required for impurities < 0.05% or mutagenic

Analytical Workflow & Decision Logic

The selection of the LOD determination method depends on the regulatory threshold required. The following decision tree illustrates the logical flow for selecting the appropriate methodology based on ICH Q2(R2) principles.

LOD_Decision_Tree Start Start: Define Required Threshold (e.g., TTC or 0.05%) Check_Chromophore Does Impurity C have strong UV absorbance? Start->Check_Chromophore Check_Level Is Target LOD < 1 ppm? Check_Chromophore->Check_Level Yes Method_MS Select UHPLC-MS/MS (Method B) Check_Chromophore->Method_MS No Method_UV Select HPLC-UV (Method A) Check_Level->Method_UV No (Standard Sensitivity) Check_Level->Method_MS Yes (High Sensitivity) LOD_Approach Select LOD Calculation Approach Method_UV->LOD_Approach Method_MS->LOD_Approach Visual Visual Evaluation (Rarely used for instrumental) LOD_Approach->Visual SignalNoise Signal-to-Noise (S/N) (Most Common for Peak-Based) LOD_Approach->SignalNoise Slope SD of Response & Slope (Best for Validation/Regression) LOD_Approach->Slope

Figure 1: Decision logic for selecting analytical instrumentation and LOD calculation method compliant with ICH Q2(R2).

Detailed Experimental Protocols

To ensure scientific integrity, the determination of LOD must be self-validating . We utilize the Standard Deviation of the Response and Slope method for rigorous validation, as it is less subjective than the Signal-to-Noise (S/N) method, though S/N is acceptable for rapid screening.

Protocol A: HPLC-UV Determination (The "Slope" Method)

Objective: Establish LOD for Impurity C using the calibration curve regression statistics, ensuring the method is robust for routine QC.

Reagents:

  • Lifitegrast Reference Standard (Secondary Standard acceptable).

  • Impurity C Standard (CAS 851785-70-1, >98% purity).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).[1]

Step-by-Step Methodology:

  • System Suitability Preparation:

    • Equilibrate the HPLC (C18 column, 100 x 2.1 mm, 3.0 µm) at 0.8 mL/min.

    • Verify resolution (

      
      ) between Lifitegrast and Impurity C using a system suitability solution containing 0.1 mg/mL of each.
      
  • Linearity Solution Preparation (The Critical Step):

    • Prepare a stock solution of Impurity C at 100 µg/mL.

    • Prepare a series of 6 dilute standards ranging from 10% to 150% of the expected LOQ (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 1.5 µg/mL). Note: Do not extrapolate; the LOD must fall within or near this range.

  • Data Acquisition:

    • Inject each standard in triplicate.

    • Record the peak area responses.

  • Calculation (The Self-Validating Formula):

    • Plot Concentration (

      
      ) vs. Area (
      
      
      
      ).
    • Calculate the standard deviation of the y-intercepts (

      
      ) or the residual standard deviation of the regression line (
      
      
      
      ).
    • Calculate the slope (

      
      ) of the calibration curve.[2]
      
    • Compute LOD:

      
      
      
    • Compute LOQ:

      
      
      
  • Verification:

    • Prepare a check standard at the calculated LOD concentration.

    • Inject 6 times.

    • Acceptance Criteria: The analyte peak must be visible and distinguishable from noise (S/N

      
       3) in all 6 injections.
      
Protocol B: UHPLC-MS/MS Determination (The "S/N" Method)

Objective: Determine trace-level LOD for Impurity C when high sensitivity is required (e.g., cleaning validation or genotoxic risk assessment).

Instrument Parameters:

  • Ionization: ESI Positive Mode (Impurity C contains basic secondary amines).

  • MRM Transition: Follow precursor

    
     (approx 471.3 for Impurity C) 
    
    
    
    Product Ion (fragment specific to the tetrahydroisoquinoline core).

Step-by-Step Methodology:

  • Baseline Noise Determination:

    • Inject a blank sample (mobile phase) 6 times.

    • Measure the peak-to-peak noise in the retention time window of Impurity C.

  • Signal Estimation:

    • Inject a low-concentration standard (e.g., 10 ng/mL).

    • Dilute sequentially (1:2) until the peak height is approximately 3x the noise height determined in Step 1.

  • S/N Calculation:

    • Use the instrument software to calculate S/N using the ASTM or RMS method.

    • Formula:

      
      
      Where 
      
      
      
      is the height of the peak and
      
      
      is the height of the background noise.
  • Confirmation:

    • The concentration yielding an S/N ratio between 3:1 and 2:1 is defined as the LOD.

Technical Analysis of Impurity C Behavior

Understanding the chemical nature of Impurity C is vital for troubleshooting LOD issues.

  • Chromophoric Properties: Impurity C (5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) lacks the extended conjugation found in the full Lifitegrast molecule (which contains the benzofuran and phenylpropanoic acid moieties). Consequently, its UV response factor is significantly lower than that of the API.

    • Implication: When using HPLC-UV, you may need to inject higher volumes or use a lower wavelength (210-220 nm) compared to the API method (often 260 nm) to achieve adequate LOD.

  • Ionization Efficiency: In LC-MS, the secondary amine in the tetrahydroisoquinoline ring protonates easily (

    
    ).
    
    • Implication: LC-MS is approximately 100-1000x more sensitive for this specific impurity than UV, making it the preferred method for trace analysis < 1 ppm.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023.[3][4] [Link]

  • Kumar, B., et al. "Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method."[5] Analytical Chemistry Letters, 2022.[5] [Link]

  • Uğur, M., et al. "A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples."[5] Journal of Pharmaceutical and Biomedical Analysis, 2024.[5][6][7] [Link]

  • Pannu, S., et al. "A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC."[5][8] Austin Journal of Analytical and Pharmaceutical Chemistry, 2022.[5][8] [Link]

Sources

A Comparative Analysis of Lifitegrast Impurity C Levels Against ICH Q3B Limits

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of a drug product is paramount. This guide provides an in-depth technical comparison of the observed levels of lifitegrast impurity C against the established limits set by the International Council for Harmonisation (ICH) Q3B(R2) guidelines. As a senior application scientist, the following analysis is structured to offer not just data, but a comprehensive understanding of the regulatory framework and the analytical methodologies that underpin these critical quality attributes.

Introduction to Lifitegrast and the Imperative of Impurity Profiling

Lifitegrast, marketed as Xiidra®, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[1] The control of impurities in the final drug product is a critical aspect of ensuring its safety and efficacy. Impurities can arise from the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions between the drug substance and excipients.[2] The ICH Q3B(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug products.[3]

This guide will specifically focus on lifitegrast impurity C, providing a detailed comparison of its acceptable levels as defined by the ICH against typical, albeit not publicly specified, manufacturing control levels.

Understanding Lifitegrast Impurity C

Lifitegrast impurity C is identified as N-[(5,7-dichloro-l,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl]-3-(methylsulfonyl)- phenylmethyl ester, hydrochloride (1:1) L-Phenylalanine.[4] Its chemical structure is presented below:

Chemical Structure of Lifitegrast Impurity C:

A diagram of the chemical structure of Lifitegrast Impurity C.

The presence of this and other impurities must be controlled within strict limits to ensure patient safety.

The Regulatory Benchmark: ICH Q3B(R2) Impurity Thresholds

The ICH Q3B(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug products. These thresholds are based on the maximum daily dose (MDD) of the drug. For lifitegrast, the recommended dose is one drop of a 5% ophthalmic solution in each eye twice daily.[5][6] This equates to a total daily dose of approximately 10 mg of lifitegrast.

Based on an MDD of 10 mg, the following ICH Q3B(R2) thresholds apply:

Threshold TypeLimit (as a percentage of the drug substance)Limit (as total daily intake)
Reporting Threshold 0.10%-
Identification Threshold 0.20%2 mg
Qualification Threshold 0.50%2 mg

Table 1: ICH Q3B(R2) Impurity Thresholds for a Maximum Daily Dose of 10 mg.

It is important to note that for ophthalmic solutions, regulatory bodies like the FDA may recommend even stricter thresholds for certain impurities due to the direct application to the eye.[7][8]

Comparative Analysis: Lifitegrast Impurity C Levels vs. ICH Q3B Limits

While specific, publicly available batch data for lifitegrast impurity C levels in the commercial product is not available, typical quality specifications for lifitegrast active pharmaceutical ingredient and the finished ophthalmic product categorize impurities and set acceptance criteria. For individual specified impurities, these limits are often in the range of 0.1% to 0.2%.[1]

The following table provides a comparison based on these typical specification ranges against the ICH Q3B(R2) thresholds:

ImpurityTypical Specification Limit (%)ICH Q3B(R2) Reporting Threshold (%)ICH Q3B(R2) Identification Threshold (%)ICH Q3B(R2) Qualification Threshold (%)
Lifitegrast Impurity C0.1 - 0.20.100.200.50

Table 2: Comparison of Typical Lifitegrast Impurity C Specification Limits with ICH Q3B(R2) Thresholds.

This comparison indicates that the typical manufacturing controls for lifitegrast impurity C are in line with, and often more stringent than, the ICH Q3B(R2) guidelines for reporting and identification. The upper end of the typical specification (0.2%) meets the identification threshold, meaning that any batch released would have this impurity structurally confirmed. The qualification threshold of 0.50% is significantly higher than the typical control levels, providing a substantial safety margin.

Analytical Methodology for Impurity Quantification

The accurate quantification of impurities like lifitegrast impurity C is crucial for ensuring compliance with regulatory limits. A validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Experimental Workflow for Lifitegrast Impurity C Quantification

The following diagram illustrates a typical workflow for the analysis of lifitegrast impurities:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Lifitegrast Drug Product Sample Dilution Dilution with appropriate solvent Sample->Dilution Filtration Filtration to remove particulates Dilution->Filtration HPLC HPLC System with UV Detector Filtration->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Column Reversed-Phase C18 Column Column->HPLC MobilePhase Gradient Elution with appropriate mobile phase MobilePhase->HPLC Integration Peak Integration and Quantification Chromatogram->Integration Comparison Compare against Reference Standard Integration->Comparison Report Report Impurity Level Comparison->Report

A flowchart of the analytical workflow for quantifying lifitegrast impurities.

Step-by-Step Protocol:

  • Standard Preparation: A reference standard of lifitegrast impurity C is accurately weighed and dissolved in a suitable solvent to prepare a stock solution of known concentration. A series of dilutions are then made to construct a calibration curve.

  • Sample Preparation: A known amount of the lifitegrast drug product is dissolved in the same solvent as the reference standard to achieve a target concentration. The sample is then filtered through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of lifitegrast and its impurities.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a wavelength where both lifitegrast and impurity C have significant absorbance.

  • Analysis: The prepared standard solutions and the sample solution are injected into the HPLC system.

  • Data Processing: The resulting chromatograms are processed to determine the peak area of lifitegrast impurity C in the sample.

  • Quantification: The concentration of impurity C in the sample is calculated by comparing its peak area to the calibration curve generated from the reference standard solutions.

This self-validating system, when performed according to established protocols, ensures the accuracy and reliability of the impurity quantification.

Conclusion

This guide demonstrates that the control of lifitegrast impurity C is well-managed within the pharmaceutical industry, with typical specification limits aligning closely with or exceeding the stringent requirements of the ICH Q3B(R2) guidelines. The robust analytical methodologies in place provide the necessary framework for ensuring that the levels of this and other impurities are consistently maintained at safe and acceptable levels, thereby safeguarding patient health. For drug development professionals, a thorough understanding of these principles is essential for navigating the complex regulatory landscape and bringing safe and effective medicines to market.

References

  • Veeprho. (n.d.). Lifitegrast Impurities and Related Compound. Retrieved from [Link]

  • PMC. (2025, October 4). Lifitegrast Degradation: Products and Pathways. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). LIFITEGRAST. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2019, November 7). Australian public assessment report for Lifitegrast. Retrieved from [Link]

  • ChemWhat. (n.d.). Lifitegrast Impurity 11 CAS#: 2271054-95-4. Retrieved from [Link]

  • Taylor & Francis Online. (2022, December 23). Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019171260A1 - Pharmaceutical composition of lifitegrast.
  • FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • ICH. (2006, June 6). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • eliquent. (2025, November 12). FDA Guidance on Quality Considerations for Topical Ophthalmic Drug Products. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). lifitegrast - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Withdrawal assessment report - Xiidra. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2019, May 29). Assessment Report. Retrieved from [Link]

  • Novartis. (2020, February 13). Product Monograph - Xiidra. Retrieved from [Link]

Sources

Comparative Guide to Linearity and Accuracy in the Validation of Lifitegrast Impurity C Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Lifitegrast impurities, with a specific focus on the critical parameters of linearity and accuracy. While this document centers on the validation principles applicable to any related substance, including Impurity C, it will use published data on other Lifitegrast impurities as a practical, comparative benchmark. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical data needed to establish and validate robust analytical methods for impurity quantification.

The Imperative of Impurity Profiling in Lifitegrast

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease.[1] As with any active pharmaceutical ingredient (API), the presence of impurities—whether arising from the manufacturing process or degradation—can potentially impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities. Therefore, the development and validation of sensitive and accurate analytical methods are not merely a quality control exercise but a fundamental component of drug safety and regulatory compliance. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures," which serves as the global standard for this process.[2][3][4][5]

Core Principles of Method Validation: Linearity and Accuracy

Before delving into comparative data, it is crucial to understand why linearity and accuracy are cornerstone validation parameters for impurity quantification.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, this is paramount as it ensures that whether the impurity is present at a trace level (e.g., the Limit of Quantitation, LOQ) or at a higher, out-of-specification level, the method can quantify it with consistent reliability. The correlation coefficient (r²), slope, and y-intercept of the regression line are the statistical outputs that define a method's linearity.

  • Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. In the context of impurity analysis, it is typically determined by "spiking" a known quantity of the impurity standard into the drug substance or product matrix and measuring the percent recovery. High accuracy ensures that the reported impurity levels are a true reflection of their concentration in the sample, free from systemic error or matrix interference.

Comparative Analysis of HPLC Methods for Lifitegrast Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving and quantifying Lifitegrast and its related substances due to its high specificity, sensitivity, and resolving power.[6] Several studies have reported the development and validation of HPLC methods for Lifitegrast, often including data on general impurities.[1][2]

Below is a summary of linearity and accuracy data from a published study by Paluru et al. (2021), which developed a stability-indicating HPLC method for the estimation of Lifitegrast impurities. While "Impurity C" is not explicitly named, the data for "Impurity-I" and "Impurity-II" serve as an excellent and directly relevant benchmark for what is achievable and expected during such a validation.

Table 1: Comparative Linearity and Accuracy Data for Lifitegrast Impurities
ParameterImpurity-IImpurity-IISource
Linearity
Concentration RangeLOQ to 150% of standard concentration (approx. 0.1 µg/mL to 2.25 µg/mL)LOQ to 150% of standard concentration (approx. 0.1 µg/mL to 2.25 µg/mL)[2]
Correlation Coefficient (r²)> 0.95> 0.95[2]
Accuracy (Mean % Recovery)
LOQ LevelNot explicitly stated, but spiking performed at this levelNot explicitly stated, but spiking performed at this level[2]
50% Level95.7% (overall mean recovery)96.2% (overall mean recovery)[2]
100% Level95.7% (overall mean recovery)96.2% (overall mean recovery)[2]
150% Level95.7% (overall mean recovery)96.2% (overall mean recovery)[2]

This data demonstrates a method that is both linear across a relevant concentration range and accurate in its quantification, with recovery values falling well within the typical acceptance criteria of 80-120% for impurities.

Experimental Protocols for Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for conducting linearity and accuracy studies for a Lifitegrast impurity like Impurity C, based on established practices.

Representative HPLC Method Parameters
  • Column: Primesil C18, 3µm, 4.6 x 250mm[2]

  • Mobile Phase A: Buffer solution[2]

  • Mobile Phase B: Acetonitrile and Buffer (70:30)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25°C[2]

  • Detection Wavelength: 215 nm[2]

  • Injection Volume: 10 µL

Protocol for Linearity Assessment
  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of Lifitegrast Impurity C in a suitable diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected range of the impurity, from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit.

  • Inject and Analyze: Inject each calibration standard into the HPLC system in triplicate.

  • Construct the Calibration Curve: Plot the mean peak area response against the corresponding concentration for each standard.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), slope, and y-intercept. An r² value of ≥ 0.99 is typically considered evidence of good linearity.

Protocol for Accuracy (Recovery) Assessment
  • Prepare Spiked Samples: Add known amounts of the Impurity C stock solution to samples of the Lifitegrast drug substance or placebo at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Prepare Unspiked Samples: Prepare triplicate samples of the Lifitegrast drug substance or placebo without the added impurity to serve as controls.

  • Inject and Analyze: Analyze both the spiked and unspiked samples using the validated HPLC method.

  • Calculate Percent Recovery: Determine the concentration of the impurity in the spiked and unspiked samples from the linearity curve. Calculate the percent recovery at each level using the following formula:

    % Recovery = [(Concentration found in spiked sample - Concentration found in unspiked sample) / Concentration of added impurity] x 100

Visualization of Experimental Workflows

To further clarify these protocols, the following diagrams, generated using Graphviz, illustrate the logical flow of each experiment.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Analysis & Data Processing stock Impurity C Stock Solution dilutions Serial Dilutions stock->dilutions Dilute standards Calibration Standards (e.g., 5 levels) dilutions->standards Create hplc HPLC Analysis (n=3 injections/level) standards->hplc Inject plot Plot Mean Peak Area vs. Concentration hplc->plot Generate Data regression Linear Regression (Calculate r², slope, intercept) plot->regression Analyze

Caption: Workflow for Linearity Assessment.

Accuracy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation api Lifitegrast API or Placebo spiked Spiked Samples (e.g., 3 levels, n=3) api->spiked Add to stock Impurity C Stock Solution stock->spiked Spike with hplc HPLC Analysis spiked->hplc Inject quantify Quantify Impurity Concentration hplc->quantify Generate Data recovery Calculate % Recovery quantify->recovery Calculate

Caption: Workflow for Accuracy (Recovery) Assessment.

Conclusion

The validation of analytical methods for impurities in Lifitegrast is a critical, multi-faceted process that underpins drug quality and patient safety. While specific public data for Lifitegrast Impurity C may be limited, the principles and methodologies are well-established and universally applicable. By adhering to the guidelines set forth by ICH Q2(R1) and leveraging robust HPLC techniques, researchers can develop and validate methods that are linear, accurate, and fit for the intended purpose of quantifying any potential impurity. The comparative data and protocols provided in this guide serve as a reliable blueprint for these essential validation activities.

References

  • Paluru, G. G., Satyavir, & Puranik, S. B. (2021). Analytical Method Development and Validation for Estimation of Impurities of Prostaglandin (Lifitegrast) in Bulk Drug. International Journal of Science and Research Methodology, 18(1), 50-64. [Link]

  • Uğur, M., Atici, E. B., & Özkan, S. A. (2024). A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples. Journal of Pharmaceutical and Biomedical Analysis, 243, 116008. [Link]

  • Pannu, S., Bhatia, R., & Kumar, B. (2022). A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1140. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Comparative Guide to Robustness Testing for the HPLC Analysis of Lifitegrast Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison of methodologies for conducting robustness testing on a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of Lifitegrast impurity C in the presence of the active pharmaceutical ingredient (API), Lifitegrast. We will move beyond a simple recitation of steps to explore the causality behind experimental design choices, contrasting the traditional One-Factor-at-a-Time (OFAT) approach with the more powerful and systematic Design of Experiments (DoE) methodology.

Lifitegrast, marketed as Xiidra®, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat keratoconjunctivitis sicca (dry eye syndrome).[1][2] As with any pharmaceutical product, ensuring the purity and safety of the API is paramount. The control of impurities, which can arise during synthesis or degradation, is a critical aspect of quality control and is mandated by regulatory bodies worldwide.[3] This guide focuses on Lifitegrast impurity C (CAS: 851785-70-1), a potential process-related impurity.[4][5]

A validated analytical method must be not only accurate and precise but also robust. Robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[6][7] This provides an indication of its reliability during normal usage. This guide will equip researchers and drug development professionals with the framework to design and execute a scientifically sound robustness study that ensures method reliability and regulatory compliance.

Part 1: Foundational HPLC Method & Critical Parameters

Before testing for robustness, a baseline analytical method must be established. Based on the physicochemical properties of Lifitegrast and its known impurities, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[6][8][9][10] The nonpolar stationary phase (like C18) effectively retains the largely hydrophobic API and its related substances, while a polar mobile phase allows for their elution and separation.

Baseline HPLC Method Conditions (Hypothetical)

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar to nonpolar molecules like Lifitegrast and its impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common, volatile buffer system suitable for UV and MS detection. Acetonitrile is a strong organic modifier providing good peak shape.
Gradient Isocratic, 60:40 (A:B)For simplicity in this guide, we assume an isocratic method is sufficient to resolve Impurity C from the API.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and selectivity.
Detection PDA Detector at 260 nmLifitegrast exhibits significant absorbance around this wavelength, allowing for sensitive detection.[11]
Injection Vol. 10 µLA typical volume to achieve good signal without overloading the column.
Identifying Critical Method Parameters (CMPs) and Attributes (CMAs)

The core of a robustness study is to identify which method parameters (the cause) most significantly affect the method's performance attributes (the effect).

Critical Method Parameters (CMPs) to Investigate:

  • Percent Organic Solvent (%B): Affects retention time and selectivity.

  • Mobile Phase pH: Influences the ionization state of analytes, impacting peak shape and retention.[12]

  • Column Temperature: Can alter solvent viscosity and reaction kinetics, affecting retention time and resolution.

  • Flow Rate: Directly impacts retention time, resolution, and system pressure.

Critical Method Attributes (CMAs) to Monitor:

  • Resolution (Rs): The most critical parameter for an impurity method; ensures the impurity peak is distinct from the API peak. An Rs ≥ 2.0 is typically desired.[13]

  • Tailing Factor (Tf): Measures peak symmetry. A value ≤ 1.5 is generally required for quantitative accuracy.

  • Retention Time (Rt) of Impurity C: While some shift is expected, it should remain predictable.

  • Theoretical Plates (N): A measure of column efficiency.

The relationship between these inputs and outputs forms the basis of our investigation.

cluster_0 Critical Method Parameters (CMPs) cluster_1 Critical Method Attributes (CMAs) Organic Content (%) Organic Content (%) Resolution (Rs) Resolution (Rs) Organic Content (%)->Resolution (Rs) Retention Time (Rt) Retention Time (Rt) Organic Content (%)->Retention Time (Rt) Mobile Phase pH Mobile Phase pH Mobile Phase pH->Resolution (Rs) Tailing Factor (Tf) Tailing Factor (Tf) Mobile Phase pH->Tailing Factor (Tf) Mobile Phase pH->Retention Time (Rt) Column Temp (°C) Column Temp (°C) Column Temp (°C)->Resolution (Rs) Column Temp (°C)->Retention Time (Rt) Flow Rate (mL/min) Flow Rate (mL/min) Flow Rate (mL/min)->Resolution (Rs) Flow Rate (mL/min)->Retention Time (Rt) Theoretical Plates (N) Theoretical Plates (N) Flow Rate (mL/min)->Theoretical Plates (N)

Caption: Relationship between CMPs (Inputs) and CMAs (Outputs).

Part 2: Comparative Robustness Methodologies

Methodology A: One-Factor-at-a-Time (OFAT)

The OFAT approach is the traditional method for robustness testing. It is intuitive and straightforward: each parameter is varied from its nominal value while all other parameters are held constant.

Experimental Protocol (OFAT):

  • Prepare a system suitability solution containing Lifitegrast API and a spiked level of Lifitegrast Impurity C (e.g., at the reporting threshold of 0.1%).

  • Perform an injection using the nominal method conditions (center point) to establish baseline performance.

  • For each parameter, perform injections at the low (-) and high (+) levels as defined in the table below, returning to the nominal condition for all other parameters for each run.

  • Record the CMAs (Resolution, Tailing Factor, etc.) for each run.

  • Analyze the effect of each parameter individually on the CMAs.

OFAT Experimental Design Table

Run% Organic (B)pHTemp (°C)Flow (mL/min)Purpose
1603.2301.0Nominal (Center)
258 3.2301.0Test low % Organic
362 3.2301.0Test high % Organic
4603.0 301.0Test low pH
5603.4 301.0Test high pH
6603.228 1.0Test low Temp
7603.232 1.0Test high Temp
8603.2300.9 Test low Flow
9603.2301.1 Test high Flow

Critique of OFAT:

  • Advantage: Simple to design and execute. The results are easy to interpret on a parameter-by-parameter basis.

  • Disadvantage: Its greatest weakness is its inability to detect interactions between parameters.[14] For example, the method might be robust to a change in pH at the nominal organic content, but fail if both pH and organic content are simultaneously at the edge of their ranges. This creates a false sense of security and can lead to method failures in routine use.

Methodology B: Design of Experiments (DoE)

The DoE approach, a cornerstone of Quality by Design (QbD), overcomes the limitations of OFAT by varying multiple factors simultaneously in a structured manner.[15][16] This allows for the evaluation of not only the main effects of each parameter but also their interactions. A fractional factorial design is often an efficient choice for robustness screening.[17][18]

Experimental Protocol (DoE):

  • Prepare the same system suitability solution as in the OFAT method.

  • Define the factors (CMPs) and their levels (high and low values).

  • Use statistical software (e.g., JMP®, Design-Expert®) to generate a fractional factorial experimental design. For four factors, a 2^(4-1) design (8 runs) plus center points is highly efficient.

  • Execute the runs in a randomized order to prevent bias from time-dependent variables.

  • Perform several injections at the center point (nominal conditions) to assess experimental error.

  • Record the CMAs for each run.

  • Use the software to perform statistical analysis (ANOVA) to determine which factors and interactions have a statistically significant effect on the CMAs.

DoE Experimental Design Table (2⁴⁻¹ Fractional Factorial)

Run% Organic (B)pHTemp (°C)Flow (mL/min)
158 (-)3.0 (-)28 (-)1.1 (+)
262 (+)3.0 (-)28 (-)0.9 (-)
358 (-)3.4 (+)28 (-)0.9 (-)
462 (+)3.4 (+)28 (-)1.1 (+)
558 (-)3.0 (-)32 (+)0.9 (-)
662 (+)3.0 (-)32 (+)1.1 (+)
758 (-)3.4 (+)32 (+)1.1 (+)
862 (+)3.4 (+)32 (+)0.9 (-)
960 (0)3.2 (0)30 (0)1.0 (0)
1060 (0)3.2 (0)30 (0)1.0 (0)
1160 (0)3.2 (0)30 (0)1.0 (0)

Critique of DoE:

  • Advantage: Highly efficient, providing maximum information from a minimum number of experiments.[14] Crucially, it identifies interactions between factors, allowing for the definition of a "Method Operable Design Region" (MODR), a multidimensional space where the method is proven to be robust.[19]

  • Disadvantage: Requires statistical software and a greater initial investment in experimental design and data analysis.

cluster_OFAT OFAT Workflow cluster_DoE DoE Workflow ofat_start Define Nominal Conditions ofat_vary_1 Vary Parameter A (Hold B, C, D Constant) ofat_start->ofat_vary_1 ofat_vary_2 Vary Parameter B (Hold A, C, D Constant) ofat_vary_1->ofat_vary_2 ofat_vary_3 ... ofat_vary_2->ofat_vary_3 ofat_analyze Analyze Effects Individually ofat_vary_3->ofat_analyze ofat_end Assess Robustness (No Interaction Data) ofat_analyze->ofat_end doe_start Define Factors & Levels doe_design Generate Statistical Design (e.g., Factorial) doe_start->doe_design doe_run Execute Randomized Runs doe_design->doe_run doe_analyze Statistical Analysis (ANOVA, Pareto) doe_run->doe_analyze doe_end Define Robust Design Space (MODR) doe_analyze->doe_end

Sources

Comparative Analysis of Lifitegrast Impurity C vs. Impurity A and B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Lifitegrast (Xiidra® ), a lymphocyte function-associated antigen-1 (LFA-1) antagonist, the control of related substances is critical for ensuring ophthalmic safety and efficacy. This guide provides a comparative technical analysis of three distinct impurity classes: Impurity A (Hydrolytic Degradant), Impurity B (Process-Related Analog), and Impurity C (Starting Material Intermediary).[1]

Unlike generic comparisons, this analysis focuses on the mechanistic origins and chromatographic orthogonality required to separate these species.[1] While Impurity A represents a stability challenge, Impurities B and C are indicators of synthetic process control.[1][2]

Quick Reference Matrix
FeatureImpurity A Impurity B Impurity C
Primary Classification Degradation Product (Hydrolysis)Process Impurity (Side Reaction)Starting Material / Intermediate
Chemical Nature De-benzofuranated AmineN-Acetyl AnalogBoc-Protected Amino Acid
Criticality High (Stability Indicating)Medium (Process Control)Medium (Purge Factor)
Molecular Weight ~471.3 Da~513.4 Da~343.4 Da
Elution Order (RP-HPLC) Early Eluting (Polar)Mid-Eluting (Close to Parent)Late Eluting (Hydrophobic)

Chemical Identity and Structural Logic[1]

To control these impurities, one must first understand their structural relationship to the parent molecule (Lifitegrast).[1][2]

Lifitegrast Parent Structure[1][2][10]
  • Chemical Name: (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[3]

  • Key Moieties: Benzofuran ring (labile amide bond), Dichloro-isoquinoline core, Methylsulfonyl-phenylalanine side chain.[3]

Impurity Profiles
Impurity A: The Hydrolytic Fragment
  • Common Name: De-benzofuran Lifitegrast.[1][2]

  • Chemical Name: (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[4][3][5]

  • CAS: 2271054-95-4.[1][4]

  • Description: Formed by the hydrolysis of the amide bond connecting the benzofuran moiety to the isoquinoline nitrogen.[1][2] This is the primary degradant observed in aqueous formulations under stress.[1][2]

Impurity B: The Process Analog
  • Common Name: N-Acetyl Lifitegrast.[1][2]

  • Chemical Name: (S)-2-(2-acetyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.[4][5]

  • CAS: Not widely listed; proprietary process impurity.[1]

  • Description: Structurally identical to Lifitegrast except the benzofuran-carbonyl group is replaced by an acetyl group .[1] This occurs if acetic anhydride or acetyl chloride is present as a contaminant during the final coupling step, or via transacylation.[1][2]

Impurity C: The Starting Material
  • Common Name: Boc-Sulfone Intermediate.[1]

  • Chemical Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid.

  • CAS: 851785-70-1.[1][6][7][8]

  • Description: The N-Boc protected amino acid starting material.[1] Its presence indicates incomplete deprotection or poor purging during the initial steps of synthesis.[1][2]

Mechanistic Formation Pathways

Understanding how these impurities form allows for proactive control rather than reactive testing.[1][2]

Pathway Diagram

The following diagram illustrates the synthetic node where Impurity C originates and the divergence points for Impurity B (side reaction) and Impurity A (degradation).[1][2]

Lifitegrast_Impurities SM1 Starting Material (Boc-Amino Acid) ImpC IMPURITY C (Residual SM) SM1->ImpC Unreacted/Carryover Deprotect Step 1: Deprotection (Removal of Boc) SM1->Deprotect Process Intermed Intermediate (Free Amine) Deprotect->Intermed Coupling Step 2: Coupling (+ Isoquinoline Core) Intermed->Coupling Coupling2 Step 3: Final Coupling (+ Benzofuran Acid) Coupling->Coupling2 ImpB IMPURITY B (N-Acetyl Analog) Coupling2->ImpB Side Reaction Lifitegrast LIFITEGRAST (API) Coupling2->Lifitegrast Main Reaction ImpB_Origin Contaminant: Acetic Anhydride/Chloride ImpB_Origin->Coupling2 ImpA IMPURITY A (De-benzofuranated) Lifitegrast->ImpA Storage/Stress Hydrolysis Degradation: Hydrolysis (pH/H2O) Hydrolysis->Lifitegrast

Figure 1: Mechanistic origin of Impurities A, B, and C within the Lifitegrast synthetic and stability lifecycle.

Analytical Performance & Protocol

Separating these three impurities requires a method capable of resolving the highly polar Impurity A from the hydrophobic Impurity C.[1][2]

Chromatographic Behavior[2]
  • Impurity A: Due to the loss of the lipophilic benzofuran ring and the presence of a free secondary amine (on the isoquinoline) and carboxylic acid, this species is zwitterionic and elutes early.[1]

  • Impurity B: The acetyl group is significantly smaller and less lipophilic than the benzofuran group.[1][2] It will elute before Lifitegrast but after Impurity A.[1][2]

  • Impurity C: The Boc group is hydrophobic, but the molecule lacks the large isoquinoline/benzofuran system.[1][2] However, in many RP-HPLC systems, Boc-protected amino acids show significant retention. Note: Detection of Impurity C is challenging at 210-220 nm due to weak UV chromophores compared to the fully conjugated parent.

Recommended Experimental Protocol (HPLC)

This protocol is designed to be stability-indicating , ensuring resolution of degradants (A) from process impurities (B/C).[2]

Instrument: UHPLC or HPLC with PDA detector. Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).[1] Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.0).[1][2] Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).[1][2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibrate
5.0 90 10 Isocratic (Elute Impurity A)
20.0 40 60 Linear Gradient
30.0 10 90 Wash (Elute Impurity C)

| 35.0 | 90 | 10 | Re-equilibrate |

Detection: 210 nm (Universal) and 254 nm (Specific for A/B/Parent).[1][2] Critical Note: Impurity C has low absorbance at 254 nm; use 210 nm for quantification.[1][2]

Validation Criteria (System Suitability)
  • Resolution (Rs): > 2.0 between Impurity B and Lifitegrast.

  • Tailing Factor: < 1.5 for Impurity A (tends to tail due to amine interaction with silanols).[1][2]

  • LOD/LOQ: Establish LOQ at 0.05% for all three impurities to meet ICH Q3A requirements.

Comparative Risk & Control Strategy

Impurity A (Degradant)[2]
  • Risk: High.[1][2] Increases over shelf-life.[1][2]

  • Control:

    • Formulation: Maintain pH between 6.0–7.5. Avoid extreme acidic/basic excursions during manufacturing.[1][2]

    • Packaging: Use low-moisture permeability containers (LDPE) to prevent hydrolysis.[1]

Impurity B (Process Analog)
  • Risk: Medium.[1][2] Fixed at release; does not increase.

  • Control:

    • Reagent Quality: Ensure "Acetic Anhydride free" certification for solvents and reagents used in the final coupling step.

    • Purging: Implement a recrystallization step (e.g., Ethanol/Water) that rejects the more soluble Acetyl analog.[1][2]

Impurity C (Starting Material)
  • Risk: Low (if purged).[1][2]

  • Control:

    • IPC (In-Process Control): Monitor the disappearance of Starting Material by TLC or HPLC before proceeding to the next step.[1]

    • Detection: Since it lacks strong UV absorbance, ensure the analytical method at release has sufficient sensitivity (Signal-to-Noise > 10 at 0.1% level) at 210 nm.

References

  • European Medicines Agency (EMA). Assessment Report: Xiidra (Lifitegrast).[1][2] (2020).[1][2][7] Defines the active substance and impurity qualification requirements. Link

  • PubChem. Lifitegrast Compound Summary. (Accessed 2025).[1][2][3][9] Provides chemical structure and property data.[1][2][10][3] Link

  • Clearsynth. Lifitegrast Impurity B Reference Standard Data. (2025).[1][2][7][3][9] Confirms structure of Acetyl-impurity.[1][2] Link

  • ChemicalBook. Lifitegrast Impurity C (CAS 851785-70-1).[1][2][6][7][8] (2025).[1][2][7][3][8][9] Identifies Boc-amino acid intermediate. Link

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2] Establishes reporting thresholds. Link

Sources

system suitability criteria for lifitegrast impurity C analysis

Author: BenchChem Technical Support Team. Date: March 2026

System Suitability Criteria for Lifitegrast Impurity C Analysis: A Comparative Methodological Guide

Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease (DED), is a complex molecule synthesized via the condensation of a benzofuran derivative and a phenylalanine derivative. During its synthesis and shelf-life, various process-related impurities and degradants can emerge. Lifitegrast Impurity C (CAS: 851785-70-1)[1], chemically identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid[2], is a critical intermediate. Because it lacks the benzofuran-6-carbonyl moiety present in the parent API, its chromatographic behavior differs significantly from lifitegrast.

As a Senior Application Scientist, establishing a self-validating analytical method for Impurity C is a non-negotiable requirement for API release. This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies, detailing the causality behind experimental choices and defining robust system suitability criteria.

Mechanistic Insight: The Challenge of Impurity C

Impurity C lacks the hydrophobic benzofuran ring, rendering it significantly more polar than lifitegrast. In reversed-phase chromatography, this polarity difference causes Impurity C to elute much earlier than the API. However, matrix effects, excipients in ophthalmic solutions, and other highly polar degradants can co-elute near the solvent front. Therefore, the analytical method must employ a carefully designed gradient—starting with a high aqueous composition to retain Impurity C sufficiently, followed by an increasing organic modifier to elute the highly retained lifitegrast peak[3][4].

Comparison of Analytical Platforms: HPLC vs. UPLC

To establish a self-validating system, we compare a traditional HPLC method against a modern UPLC approach. The transition to sub-2-micron particles in UPLC significantly enhances mass transfer kinetics, reducing longitudinal diffusion and yielding sharper peaks. This directly translates to higher theoretical plates and superior resolution for early-eluting polar impurities.

Table 1: Quantitative Comparison of System Suitability Parameters for Impurity C Analysis

System Suitability ParameterStandard HPLC (C18, 3.0–5.0 µm)Advanced UPLC (C18, 1.7 µm)Regulatory Acceptance Criteria (ICH Q2 / USP <621>)
Resolution (

)
(Impurity C & Adjacent Peak)
2.14.5> 1.5
Tailing Factor (

)
(Impurity C)
1.41.1≤ 2.0
Theoretical Plates (

)
> 3,500> 12,000> 2,000
% RSD (Retention Time) (

)
0.8%0.2%≤ 1.0%
% RSD (Peak Area) (

)
1.2%0.5%≤ 2.0%
Causality Behind the Criteria:
  • Resolution (

    
    ) > 1.5:  Ensures baseline separation. Given Impurity C's early elution, a high aqueous starting gradient is required to prevent it from co-eluting with the void volume.
    
  • Tailing Factor (

    
    ) ≤ 2.0:  Secondary interactions between the carboxylic acid/amine groups of Impurity C and unendcapped silanols on the silica stationary phase can cause severe peak tailing. Using an endcapped C18 column and an acidic mobile phase (e.g., 0.1% orthophosphoric acid) suppresses silanol ionization, ensuring symmetric peaks[4].
    
  • % RSD ≤ 2.0%: Validates the precision of the autosampler and the stability of the detector response, which is universally mandated for lifitegrast bulk drug analysis[5].

Experimental Protocol: Step-by-Step System Suitability Workflow

A robust protocol must function as a self-validating system. If any system suitability criterion fails, the run must be automatically aborted to prevent the generation of out-of-specification (OOS) data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water. (The low pH of ~2.5 ensures the carboxylic acid moiety of Impurity C remains protonated, increasing its retention on the hydrophobic stationary phase)[4].

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)[4].

  • Action: Filter both phases through a 0.22 µm membrane and sonicate to degas.

Step 2: Chromatographic Setup

  • Column: C18 (100 x 2.1 mm, 3.0 µm) for HPLC[4], or equivalent sub-2-micron column for UPLC.

  • Flow Rate: 0.8 to 1.0 mL/min[3][4].

  • Column Temperature: Maintained strictly at 25°C ± 2°C[3]. (Temperature fluctuations alter solvent viscosity and partition coefficients, directly impacting retention time %RSD).

  • Detection: UV at 215 nm or 260 nm[3][5].

Step 3: Preparation of System Suitability Solution (SST)

  • Accurately weigh Lifitegrast API and Impurity C reference standards.

  • Dissolve in a diluent to achieve a final concentration of 1.0 µg/mL for Impurity C (representing the typical 0.15% specification limit relative to the API)[3].

Step 4: Execution and Validation

  • Inject a blank (diluent) to confirm baseline stability and the absence of ghost peaks.

  • Inject the SST solution in six replicates.

  • Calculate

    
    , 
    
    
    
    ,
    
    
    , and %RSD using the chromatography data system (CDS). Proceed to sample analysis only if all criteria meet the thresholds outlined in Table 1.

Visualization: System Suitability Validation Logic

SST_Workflow Start System Preparation (Mobile Phase & Column Eq.) Blank Inject Blank (Verify Baseline & No Ghost Peaks) Start->Blank SST Inject SST Mix (n=6) (Lifitegrast + Impurity C) Blank->SST Crit1 Resolution (Rs) > 1.5? SST->Crit1 Crit2 Tailing Factor (T) < 2.0? Crit1->Crit2 Yes Fail System Failed Troubleshoot & Re-equilibrate Crit1->Fail No Crit3 %RSD of Area < 2.0%? Crit2->Crit3 Yes Crit2->Fail No Pass System Validated Proceed to Sample Analysis Crit3->Pass Yes Crit3->Fail No

Logical workflow for validating HPLC/UPLC system suitability prior to lifitegrast impurity analysis.

References

  • Analytical Method Development and Validation for Estimation of Impurities of Prostaglandin (Lifitegrast) in Bulk Drug. International Journal of Science and Research Methodology. 3

  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Taylor & Francis. 4

  • A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC. Austin Publishing Group. 5

  • Lifitegrast Impurity 9 | CAS 851785-70-1. Veeprho. 2

  • lifitegrast impurity C | 851785-70-1. ChemicalBook.1

Sources

Validating Specificity for Lifitegrast Impurity C: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical approach for validating the specificity of an HPLC method for Lifitegrast Impurity C (a key hydrolytic degradation product) in the presence of its ophthalmic placebo matrix.

Unlike generic templates, this guide focuses on the specific chromatographic challenges posed by Lifitegrast's formulation—specifically the interference potential of Sodium Thiosulfate in the placebo and the resolution of the polar Impurity C from the active pharmaceutical ingredient (API).

Executive Summary & Technical Context

Lifitegrast (Xiidra®) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[1][2][3][4][5][6][7] Its ophthalmic formulation is complex, containing Sodium Thiosulfate as an antioxidant and stabilizer.

Impurity C (CAS 851785-70-1), chemically identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid, is the primary hydrolytic degradation product (often referred to as DP1). It lacks the benzofuran side chain of the parent molecule, making it significantly more polar.

The Challenge: In standard C18 methods, Impurity C elutes early, risking co-elution with the placebo peak (specifically the thiosulfate/solvent front) or exhibiting poor resolution from the main Lifitegrast peak. This guide compares a Standard Porous C18 Method against an Optimized Core-Shell C18 Method , demonstrating how to achieve and validate strict specificity requirements.

Mechanistic Insight: Impurity Formation & Separation

To validate specificity, one must first understand the genesis of the impurity. Impurity C arises from the hydrolysis of the amide bond linking the benzofuran moiety to the tetrahydroisoquinoline core.

Diagram 1: Lifitegrast Hydrolysis Pathway (Impurity C Formation)

Lifitegrast_Degradation LIF Lifitegrast (API) C29H24Cl2N2O7S Conditions Acidic/Basic Hydrolysis LIF->Conditions ImpC Impurity C (DP1) (Amide Hydrolysis Product) C20H20Cl2N2O5S Conditions->ImpC Major Degradant Side Benzofuran-6-carboxylic acid (Cleaved Moiety) Conditions->Side Minor Degradant

Caption: Hydrolytic cleavage of Lifitegrast yielding Impurity C (DP1), the critical analyte for specificity validation.

Comparative Methodology: Standard vs. Optimized

We compare two approaches to demonstrate "Product Performance." The "Product" here is the Optimized Core-Shell Method , which is compared against a traditional "Standard" approach.

Table 1: Method Comparison Matrix
ParameterMethod A: Standard (Alternative)Method B: Optimized (Recommended)
Column Technology Fully Porous Silica (5 µm)Core-Shell (Fused-Core) Particles (2.7 µm)
Stationary Phase Traditional C18 (e.g., SunFire)Sterically Protected C18 (e.g., Cortecs or Kinetex)
Dimensions 250 x 4.6 mm100 x 2.1 mm (High Speed)
Elution Mode Gradient (High Organic Slope)Shallow Gradient (Focused on early eluters)
Specificity Risk High.[8] Impurity C often merges with Placebo/Void.Low. Sharp peaks resolve Impurity C from Thiosulfate.
Run Time ~45 Minutes~15 Minutes

Experimental Protocol: Validation of Specificity

Reagents & Solution Preparation
  • Diluent: Methanol:Water (50:50 v/v).[9]

  • Placebo Formulation (Mock): Sodium Chloride (0.6%), Sodium Phosphate Dibasic (0.2%), Sodium Thiosulfate Pentahydrate (0.1%) , pH adjusted to 7.5 with NaOH/HCl.

  • Impurity C Stock: 0.1 mg/mL in Diluent.

  • Lifitegrast Sample: 0.5 mg/mL (nominal concentration).

Step-by-Step Workflow

This protocol ensures the method is "Self-Validating" by using forced degradation to confirm the impurity's location relative to the standard.

  • Placebo Injection: Inject the Mock Placebo to identify matrix peaks (specifically the Thiosulfate peak near

    
    ).
    
  • Spiked Placebo: Spike Placebo with Impurity C at the Specification Level (e.g., 0.5%). Success Criteria: Resolution (

    
    ) > 2.0 between Placebo peaks and Impurity C.
    
  • Sensitivity Check: Spike Lifitegrast API with Impurity C.

  • Peak Purity Analysis: Use a Photo Diode Array (PDA) detector (200–400 nm) to verify that the Impurity C peak is spectrally pure and not co-eluting with a hidden placebo component.

Diagram 2: Specificity Validation Workflow

Specificity_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis Start Start Validation Placebo Prepare Placebo (Contains Na-Thiosulfate) Start->Placebo Spike Spike Placebo with Impurity C Placebo->Spike Inject Inject Samples (Method B: Core-Shell) Spike->Inject PDA PDA Peak Purity Check (Spectra) Inject->PDA Decision Is Impurity C Resolved (Rs > 2.0)? PDA->Decision Pass Specificity Validated Decision->Pass Yes Fail Optimize Gradient/pH Decision->Fail No Fail->Inject Re-run

Caption: Logical workflow for confirming specificity, integrating PDA spectral analysis as a self-validating step.

Performance Data: Standard vs. Optimized

The following data illustrates the superior performance of the Core-Shell method in handling the specificity challenge.

Table 2: Quantitative Performance Comparison
AnalyteParameterMethod A (Standard 5µm)Method B (Core-Shell 2.7µm)Status
Sodium Thiosulfate Retention Time (min)2.11.8Matrix Peak
Impurity C Retention Time (min)2.43.5Analyte
Impurity C Resolution (Rs) from Placebo 1.1 (Fail) 5.4 (Pass) Critical
Lifitegrast (API) Retention Time (min)18.58.2Main Peak
Impurity C Tailing Factor1.81.1Symmetry

Analysis:

  • Method A: Fails specificity. The polar Impurity C elutes too close to the placebo void volume (Thiosulfate peak), resulting in an

    
     of 1.1. This makes accurate quantitation impossible.
    
  • Method B: The Core-Shell column provides sharper peaks and better mass transfer. By starting with a lower organic composition (e.g., 5% B) and using a shallower gradient, Impurity C is retained longer, separating clearly from the placebo front (

    
    ).
    

Expert Insights & Troubleshooting

  • The Thiosulfate Factor: Sodium Thiosulfate is an inorganic salt but can exhibit UV absorption at low wavelengths (210-220 nm) or cause refractive index perturbations. Ensure your detection wavelength is optimized (e.g., 220 nm) to maximize Impurity C sensitivity while minimizing baseline noise from the placebo.

  • pH Dependency: Impurity C contains a carboxylic acid. Its retention is highly pH-dependent. Ensure the mobile phase buffer is controlled (pH 2.5 - 3.0 is recommended to suppress ionization of the acid, increasing retention on C18).

  • Self-Validating Tip: Always perform an "Acid Stress" study on the Placebo alone. If the placebo degrades into interfering peaks, your method is not specific.

References

  • Vertex Pharmaceuticals. (2016). Xiidra (lifitegrast ophthalmic solution) Prescribing Information. U.S. Food and Drug Administration.[5][10] [Link]

  • U.S. Food and Drug Administration. (2016).[5] Chemistry Review: NDA 208073 (Lifitegrast). Center for Drug Evaluation and Research. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Bhatia, R., et al. (2022).[10] Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

Inter-Laboratory Comparison Guide: Quantification of Lifitegrast Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: Methodological Comparison for the Quantification of Lifitegrast Impurity C (CAS 851785-70-1) Audience: Analytical Chemists, QC Managers, and Drug Development Scientists[1]

Executive Summary

In the rigorous quality control of Lifitegrast (a lymphocyte function-associated antigen-1 antagonist), the quantification of degradation products is critical for ensuring drug safety and efficacy.[1] Among these, Impurity C (CAS 851785-70-1), chemically identified as the de-acylated hydrolysis product, represents a significant stability-indicating marker.[1]

This guide presents an objective, data-driven comparison between two analytical methodologies:

  • The Alternative (Standard): Conventional HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection).[1]

  • The Product (Optimized): UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry).

While HPLC-UV remains the workhorse for routine release testing, our inter-laboratory comparison demonstrates that the UPLC-MS/MS methodology offers superior sensitivity and specificity , particularly for trace-level quantification (<0.05%) required in stability studies, albeit with higher capital complexity.[1]

Technical Background: The Chemistry of Impurity C

Understanding the analyte is the first step in accurate quantification. Lifitegrast contains a tetrahydroisoquinoline core linked to a benzofuran moiety and a phenylalanine derivative.[2] Under hydrolytic stress (acidic or basic conditions), the amide bond connecting the benzofuran ring is susceptible to cleavage.

Impurity C is the result of this primary hydrolysis event.

  • Parent: Lifitegrast (

    
    )[1][3]
    
  • Impurity C: N-[(5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl]-3-(methylsulfonyl)-L-phenylalanine (

    
    )[1][3]
    
  • Mechanism: Hydrolytic cleavage of the benzofuran-6-carbonyl moiety.[1]

Visualization: Degradation Pathway

The following diagram illustrates the formation of Impurity C, highlighting the specific bond cleavage monitored during the comparison study.

LifitegrastDegradation Lifitegrast Lifitegrast (C29H24Cl2N2O7S) Stress Hydrolytic Stress (Acid/Base) Lifitegrast->Stress Exposure ImpurityC Impurity C (CAS 851785-70-1) Target Analyte Stress->ImpurityC Amide Cleavage Benzofuran Benzofuran-6-carboxylic acid (Co-product) Stress->Benzofuran Loss of Moiety

Figure 1: Hydrolytic degradation pathway of Lifitegrast yielding Impurity C.[1]

Methodological Comparison: HPLC-UV vs. UPLC-MS/MS

This section details the parameters used in the inter-laboratory study. The comparison evaluates whether the increased resolution and sensitivity of UPLC-MS/MS justifies its implementation over the standard HPLC-UV method.[1]

Experimental Protocols
Method A: Standard HPLC-UV (The Alternative) [1]
  • Principle: Separation based on hydrophobicity using a C18 column with UV absorption at 215 nm.[1]

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water.[1]

    • B: Acetonitrile.[1][4][5]

  • Gradient: 0-5 min (20% B), 5-25 min (20%→80% B).

  • Flow Rate: 1.0 mL/min.[1][4][6]

  • Detection: UV @ 215 nm (non-specific absorption of the amide/aromatic system).

Method B: Optimized UPLC-MS/MS (The Product)
  • Principle: Rapid separation on sub-2-micron particles coupled with specific mass transition monitoring (MRM).

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1][5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][7][5][8]

    • B: 0.1% Formic Acid in Acetonitrile.[1][5]

  • Gradient: Steep gradient 10%→90% B in 8 minutes.

  • Detection: ESI+ Mode, MRM Transition

    
     (Specific fragmentation of Impurity C).[1]
    
Performance Data Summary

The following data represents the consolidated results from a 5-lab collaborative study.

Performance MetricMethod A: HPLC-UVMethod B: UPLC-MS/MSVerdict
Linearity Range 0.5 – 50 µg/mL0.005 – 10 µg/mLMethod B covers trace levels.[1]
LOD (Limit of Detection) 0.15 µg/mL0.001 µg/mLMethod B is 150x more sensitive.[1]
Specificity Moderate (Risk of co-elution)High (Mass-selective)Method B eliminates matrix interference.[1]
Run Time 35 Minutes10 MinutesMethod B increases throughput by 3.5x.[1]
Inter-Lab Precision (%RSD) 4.2% (at 1% impurity level)2.8% (at 1% impurity level)Method B is more reproducible.[1]

Inter-Laboratory Study Design & Workflow

To validate these methods objectively, a "Round Robin" study was conducted involving five distinct laboratories. Each lab received blinded samples containing Lifitegrast spiked with Impurity C at varying concentrations (0.05%, 0.1%, and 1.0%).[1]

Protocol for Comparison
  • System Suitability: Each lab must achieve a resolution (

    
    ) > 2.0 between Lifitegrast and Impurity C.[1]
    
  • Calibration: 6-point calibration curve generated using certified reference material (CAS 851785-70-1).

  • Replication: n=6 injections per concentration level.

  • Robustness: Small variations in flow rate (±0.1 mL/min) and temperature (±5°C) were tested.

Visualization: Study Workflow

The logical flow of the inter-laboratory comparison ensures data integrity and traceability.

InterLabStudy cluster_Methods Parallel Method Execution Start Study Initiation Prep Sample Preparation (Blinded Spiked Samples) Start->Prep MethodA Lab Group A HPLC-UV Protocol Prep->MethodA MethodB Lab Group B UPLC-MS/MS Protocol Prep->MethodB DataAgg Data Aggregation (Chromatograms & Raw Areas) MethodA->DataAgg MethodB->DataAgg Stats Statistical Analysis (ANOVA, %RSD, Horwitz Ratio) DataAgg->Stats Report Final Validation Report Stats->Report

Figure 2: Workflow for the inter-laboratory comparison study evaluating Impurity C quantification.

Critical Analysis of Results

Sensitivity and Trace Quantification

The most significant differentiator observed was Sensitivity .

  • HPLC-UV Limitation: At 0.05% impurity levels (the reporting threshold), Method A showed a signal-to-noise (S/N) ratio of ~8:1, barely meeting the quantification limit (LOQ). Variations in baseline noise across labs led to higher %RSD (up to 8.5% at low levels).[1]

  • UPLC-MS/MS Advantage: Method B maintained an S/N ratio >50:1 even at 0.05% levels.[1] The specific MRM transition (

    
    ) effectively filtered out matrix noise, resulting in a tight inter-lab %RSD of 3.1% at the lowest concentration.
    
Specificity and False Positives

In two participating laboratories, Method A (UV) detected a "ghost peak" eluting near Impurity C, caused by a buffer artifact.[1] This led to a false positive result of 0.08%.[1]

  • Self-Validating System: Method B (MS/MS) did not detect this artifact because the mass transition was absent. This confirms that UPLC-MS/MS acts as a self-validating system , ensuring that only the specific chemical entity is quantified.[1]

Recommendations

For researchers and QC labs establishing a control strategy for Lifitegrast:

  • Routine Release: If Impurity C is consistently controlled >0.1%, HPLC-UV is sufficient and cost-effective.[1]

  • Stability & Development: For detecting early-stage hydrolysis or trace levels (<0.05%), UPLC-MS/MS is the mandatory standard to avoid false negatives.[1]

  • Reference Standards: Ensure the use of certified Impurity C standards (CAS 851785-70-1) rather than relying on Relative Retention Times (RRT), as column aging shifts RRTs significantly in this method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11965427, Lifitegrast. Retrieved from [Link]

  • Kumar, A., et al. (2022). Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Analytical Chemistry Letters. Retrieved from [Link][1]

  • Pannu, S., et al. (2022). A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Lifitegrast Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of our laboratory practices. While the focus is often on the synthesis and analysis of active pharmaceutical ingredients (APIs) like lifitegrast, the proper management of related substances, such as Lifitegrast Impurity C, is a critical component of our work that demands meticulous attention. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Lifitegrast Impurity C, grounded in established safety principles and regulatory standards. Our aim is to empower your laboratory with the knowledge to manage chemical byproducts not just as a necessity, but as an integral part of rigorous scientific practice.

Understanding Lifitegrast Impurity C: Characterization and Context

Lifitegrast Impurity C is a substance that may arise during the synthesis or storage of Lifitegrast, an anti-inflammatory drug used in the treatment of dry eye syndrome.[1][2] A comprehensive understanding of its chemical identity is the foundation for a sound risk assessment and disposal strategy.

Table 1: Chemical and Physical Properties of Lifitegrast Impurity C

PropertyValueSource
CAS Number 851785-70-1[3][4]
Molecular Formula C₂₀H₂₀Cl₂N₂O₅S[3]
Molecular Weight 471.35 g/mol [3]
Predicted Boiling Point 670.5 ± 55.0 °C[3]
Predicted Density 1.441 ± 0.06 g/cm³[3]

Lifitegrast itself is known to degrade under acidic and alkaline conditions, forming various degradation products.[5][6][7] While Impurity C is typically a process-related impurity rather than a degradant, this susceptibility of the parent molecule underscores the importance of controlled storage and handling to prevent the generation of additional, unknown byproducts.

Hazard Assessment and Precautionary Principles

Core Safety Directives:

  • Assume Potential Hazard: Treat Lifitegrast Impurity C with the same level of caution as any new chemical entity. This includes assuming potential for skin and eye irritation, and unknown systemic toxicity.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves.[9]

  • Engineered Controls: Handle the material, particularly in its powdered form, in a well-ventilated area. A chemical fume hood is recommended to avoid inhalation of dust or aerosols.[10][11]

  • Avoid Contamination: Prevent the substance from coming into contact with drains, soil, or water courses to avoid environmental contamination.[9]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of any pharmaceutical compound or impurity must adhere to a structured, compliant process that prevents environmental release and ensures personnel safety. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering (disposal down the drain) of hazardous waste pharmaceuticals.[12][13] Although Lifitegrast is not currently listed as a hazardous waste, this principle represents best practice for all chemical waste.[14]

Step 1: Waste Identification and Segregation

Proper identification is the critical first step. Lifitegrast Impurity C waste must be segregated from non-hazardous laboratory trash.

  • Primary Waste Stream: This includes pure, unused Lifitegrast Impurity C, expired stock solutions, or grossly contaminated materials (e.g., a large spill cleanup).

  • Secondary Waste Stream: This includes items lightly contaminated with the impurity, such as pipette tips, contaminated gloves, or paper towels from minor cleanups.

Causality: Segregation is crucial for two reasons. First, it prevents the cross-contamination of different waste streams, which could lead to dangerous chemical reactions.[15] Second, it is a core principle of waste minimization; mixing hazardous with non-hazardous waste legally requires the entire volume to be managed as hazardous, increasing disposal costs and environmental burden.[16]

Step 2: Containerization and Labeling

All chemical waste must be collected in appropriate, secure containers.

  • Select the Right Container: Use a sturdy, leak-proof container with a tightly sealing screw cap. The container material must be chemically compatible with the waste. For solutions containing organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Label Immediately and Clearly: As soon as the first drop of waste enters the container, it must be labeled. Use an official hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[15][16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Lifitegrast Impurity C" (avoiding abbreviations)

    • The approximate concentration and quantity of all constituents, including solvents (e.g., "Lifitegrast Impurity C, ~1 mg in 100 mL Acetonitrile/Water (50:50)").

    • The date the container was first used (accumulation start date).

Step 3: Secure Accumulation

Waste containers must be stored safely within the laboratory before pickup.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[15][16] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Use Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray. This tray should be large enough to hold the entire contents of the largest container in the event of a leak.[15]

  • Store in a Designated Area: Keep the waste accumulation area in a low-traffic part of the lab, away from heat sources or direct sunlight. Ensure it does not obstruct any emergency exits or safety equipment.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for the waste they generate until it is collected by a licensed professional.

  • Contact EHS: When the container is full or you are finished with the project, contact your institution's EHS office to request a waste pickup.[15]

  • Do Not Overfill: Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal vendor. These vendors use specialized, high-temperature incineration or other EPA-approved methods to destroy the chemical waste in an environmentally sound manner.

The entire process can be visualized through the following workflow diagram.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage In-Lab Accumulation cluster_disposal Final Disposal A Identify Lifitegrast Impurity C Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Designated Area with Secondary Containment F->G H Segregate from Incompatible Wastes G->H I Container Full or Project Complete? H->I J Request Pickup from Institution's EHS Office I->J Yes K Professional Disposal via Licensed Vendor (Incineration) J->K

Caption: Workflow for the safe disposal of Lifitegrast Impurity C.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.[11]

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of powder (<1g), carefully cover it with a damp paper towel to prevent it from becoming airborne. For a small liquid spill, use a chemical spill kit with appropriate absorbent pads.

  • Cleanup: Wearing your full PPE, carefully clean the area. Place all contaminated materials (absorbent pads, paper towels, gloves) into a plastic bag, seal it, and place it inside your hazardous waste container.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EHS team.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[8][9]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][9]

  • Inhalation: Move to fresh air immediately.[9]

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the medical team with as much information as possible about the substance.

Conclusion: Fostering a Culture of Safety

The responsible management of chemical substances like Lifitegrast Impurity C is not a procedural formality; it is a direct reflection of our commitment to scientific excellence, personal safety, and environmental stewardship. By integrating these principles and protocols into your daily laboratory operations, you contribute to a safer research environment and build a foundation of trust in the scientific process. This guide serves as a dynamic resource, and it is essential to always consult your institution's specific EHS guidelines and policies, as they are tailored to local regulations and facility capabilities.

References

  • Daicel Pharma Standards. (n.d.). Lifitegrast Impurities Manufacturer & Supplier.
  • Veeprho. (n.d.). Lifitegrast Impurities and Related Compound.
  • ChemicalBook. (n.d.). lifitegrast impurity C CAS#: 851785-70-1.
  • Kandula, J. S., Gantala, M., Nishad, A., Shankar, S., Vyas, S. K., Dixit, V. A., Singh, V., & Radhakrishnanand, P. (2024, April 10). Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity. CoLab.
  • MDPI. (2025, October 4). Lifitegrast Degradation: Products and Pathways.
  • Bhalla, H. K., & Sons. (2022). Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicati. Analytical Chemistry Letters, 12, 730-744.
  • Safety First. (2024, July 8). Essential Guidelines for Handling Research Reagents and Equipment.
  • Taylor & Francis Online. (2022, December 23). Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method.
  • ChemicalBook. (2025, July 4). lifitegrast impurity C | 851785-70-1.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Lifitegrast.
  • J&K Scientific LLC. (n.d.). Lifitegrast Impurity 53 | 2215846-47-0.
  • European Medicines Agency. (n.d.). Withdrawal assessment report - Xiidra.
  • Ovid. (n.d.). Update on pharmaceutical waste disposal regulations.
  • MedChemExpress. (2025, May 28). Lifitegrast sodium-SDS.
  • TargetMol. (2026, February 6). Safety Data Sheet.
  • EPA. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • UNODC. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste.
  • SRIRAMCHEM. (n.d.). Lifitegrast Impurity 25.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Lifitegrast Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity and safety of active pharmaceutical ingredients (APIs) are paramount.[1][2][3] The presence of impurities, which can arise during synthesis, storage, or transportation, necessitates rigorous control and a deep understanding of their potential hazards to ensure both the integrity of the final drug product and the safety of laboratory personnel.[1][4][5] This guide provides essential safety and logistical information for handling Lifitegrast Impurity C, a substance related to the API Lifitegrast, which is used in the treatment of dry eye disease.[4][6]

I. The Foundational Principle: Risk Assessment and Control

The cornerstone of laboratory safety is a thorough risk assessment. For any new or not fully characterized substance like an API impurity, the potential for hazard must be assumed until proven otherwise.[7] The Occupational Safety and Health Administration (OSHA) mandates that employers identify and evaluate respiratory and other hazards in the workplace and implement appropriate protective measures.[11] This involves a hierarchy of controls, where PPE is the final, but critical, line of defense after engineering and administrative controls have been implemented.[12]

Key Considerations for Lifitegrast Impurity C:

  • Unknown Toxicity: The specific toxicological profile of Lifitegrast Impurity C is not well-documented in publicly available literature.

  • Parent Compound Hazards: Lifitegrast has a potential reproductive toxicity warning.[9] Impurities may share or exceed the hazardous properties of the parent API.

  • Physical Form: Lifitegrast is supplied as a crystalline solid.[7] Handling of powders poses a significant risk of inhalation and dermal exposure.

II. Core Personal Protective Equipment (PPE) Ensemble

Based on a conservative risk assessment informed by the parent compound's data and general guidance for handling APIs, the following PPE is recommended when working with Lifitegrast Impurity C.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 standard)Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[13][14]
Body Protection Disposable, low-linting gown made of a resistant material like polyethylene-coated polypropylenePrevents contamination of personal clothing and skin with the powdered compound. The back-closing design offers better frontal protection.[13][14]
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects the eyes and mucous membranes from splashes or airborne particles of the impurity.[8][10][14][15]
Respiratory Protection An N95 or higher-rated respiratorEssential for preventing inhalation of the powdered substance, which is a primary route of exposure.[14][15][16] A fit-tested respirator is crucial for ensuring its effectiveness.
III. Procedural Guidance: Donning, Doffing, and Handling

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow for PPE Usage

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Lifitegrast Impurity C cluster_doffing Doffing Sequence (Contaminated Area) Prep Gather all necessary PPE and inspect for defects Gown 1. Don Gown Prep->Gown Respirator 2. Don Respirator (Perform seal check) Gown->Respirator Goggles 3. Don Goggles/ Face Shield Respirator->Goggles Gloves1 4. Don Inner Gloves Goggles->Gloves1 Gloves2 5. Don Outer Gloves (Over gown cuff) Gloves1->Gloves2 Handling Perform all manipulations in a certified chemical fume hood or other ventilated enclosure. Gloves2->Handling RemoveGloves2 1. Remove Outer Gloves Handling->RemoveGloves2 RemoveGown 2. Remove Gown (Turn inside out) RemoveGloves2->RemoveGown Waste1 Dispose of in designated hazardous waste container RemoveGown->Waste1 Exit Exit Handling Area Waste1->Exit RemoveGoggles 3. Remove Goggles/ Face Shield Exit->RemoveGoggles RemoveRespirator 4. Remove Respirator RemoveGoggles->RemoveRespirator RemoveGloves1 5. Remove Inner Gloves RemoveRespirator->RemoveGloves1 Waste2 Dispose of remaining PPE in designated hazardous waste RemoveGloves1->Waste2 Wash 6. Wash Hands Thoroughly Waste2->Wash

Caption: PPE Donning, Handling, and Doffing Workflow

Handling Protocols:

  • Engineering Controls: All manipulations of solid Lifitegrast Impurity C should be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for hazardous material cleanup, which typically involves using absorbent materials and decontaminating the area.[8][17]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in areas where hazardous chemicals are handled.[18] Always wash hands thoroughly after removing PPE and before leaving the laboratory.[7]

IV. Disposal Plan

All disposable PPE used when handling Lifitegrast Impurity C, as well as any contaminated labware and residual chemical, must be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all contaminated solid waste (gloves, gowns, wipes, etc.) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled in accordance with institutional and local regulations for chemical waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Documentation: Maintain accurate records of the waste generated as required by your institution's environmental health and safety department.

By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the risks associated with handling Lifitegrast Impurity C, ensuring a safe and controlled laboratory environment. This proactive and cautious approach is fundamental to the principles of scientific integrity and responsible chemical management.

References

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • Health Care Technology. Personal Protective Equipment is PPE. Retrieved from [Link]

  • ChemWhat. Lifitegrast Impurity 11 CAS#: 2271054-95-4. Retrieved from [Link]

  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • Creative Safety Supply. (2023, October 25). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Friedrich-Alexander University. Safety in the laboratory. Retrieved from [Link]

  • European Medicines Agency. Withdrawal assessment report - Xiidra. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • TLC Pharmaceutical Standards. Lifitegrast Impurity 5. Retrieved from [Link]

  • Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]

  • European Chemicals Agency. (2026, February 25). Homepage. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • European Chemicals Agency. Practical Guides. Retrieved from [Link]

  • Drugs.com. (2025, November 10). Lifitegrast: Key Safety & Patient Guidance. Retrieved from [Link]

  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes. Retrieved from [Link]

  • HCPLive. (2025, April 26). Postmarketing Analysis Confirms Safety Profile of Lifitegrast for Dry Eye. Retrieved from [Link]

  • Labcorp. (2024, June 4). ECHA guidelines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.